Technical Whitepaper: Chemical Architecture and Orthogonal Reactivity of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Executive Summary The indolizine nucleus—a 10-π electron heteroaromatic system consisting of fused pyrrole and pyridine rings—represents a privileged scaffold in modern medicinal chemistry. Among its functionalized deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indolizine nucleus—a 10-π electron heteroaromatic system consisting of fused pyrrole and pyridine rings—represents a privileged scaffold in modern medicinal chemistry. Among its functionalized derivatives, 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS: 1000932-16-0) stands out as a highly versatile, bifunctional building block [1]. By strategically positioning three distinct functional groups (a cyano group, a chloromethyl group, and a formyl group) around the electron-rich indolizine core, this molecule offers orthogonal reactivity pathways. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic causality, and self-validating experimental protocols for drug discovery applications, particularly in the synthesis of phosphatase inhibitors and antimicrobial agents [3].
Physicochemical Profiling & Structural Causality
The unique reactivity of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is dictated by the push-pull electronic dynamics of its substituents. The bridgehead nitrogen donates electron density into the bicyclic system, making unsubstituted indolizines highly susceptible to electrophilic attack at the C1 and C3 positions.
To stabilize the core and direct external reactivity, this specific scaffold employs electron-withdrawing groups at these vulnerable sites:
C1-Carbonitrile (-C≡N): Deactivates the C1 position against oxidative degradation and serves as a strong hydrogen-bond acceptor for target protein interactions.
C3-Formyl (-CHO): Blocks the C3 position while providing a highly reactive electrophilic center for condensation reactions.
C2-Chloromethyl (-CH₂Cl): Positioned between the cyano and formyl groups, this allylic/benzylic-like carbon is highly activated for S_N2 nucleophilic substitution.
Quantitative Data Summary
The fundamental physicochemical parameters of the scaffold are summarized in Table 1 [1].
The true value of this scaffold lies in its orthogonal reactivity. Researchers can selectively modify the C2 or C3 positions without cross-interference, allowing for the rapid generation of diverse combinatorial libraries.
Pathway A (C2 Substitution): The chloromethyl group readily undergoes nucleophilic substitution with thiols (e.g., forming 2-[[(4-chlorophenyl)thio]methyl]-3-formyl-1-indolizinecarbonitrile) [2] or primary/secondary amines.
Pathway B (C3 Condensation): The formyl group can undergo Knoevenagel condensations with active methylene compounds or reductive aminations, independent of the C2 functionalization.
Figure 1: Orthogonal reactivity pathways of the indolizine scaffold at C2 and C3 positions.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and In-Process Controls (IPCs) to verify reaction success prior to downstream processing.
Protocol 1: Regioselective S_N2 Thioetherification at C2
This protocol details the synthesis of 2-[[(4-chlorophenyl)thio]methyl]-3-formyl-1-indolizinecarbonitrile (CAS: 1223339-58-9) [2].
Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to deprotonate the thiol without triggering aldol-type side reactions at the C3-formyl group. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the S_N2 displacement of the chloride ion.
Step-by-Step Methodology:
Setup: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (1.0 eq, 218.6 mg, 1.0 mmol) in anhydrous MeCN (10 mL).
Reaction: Stir the heterogeneous mixture at room temperature (20–25 °C) for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validated as complete when the UV-active starting material spot (R_f ~ 0.5) is entirely replaced by a lower-polarity product spot (R_f ~ 0.65). Confirm via LC-MS (Expected [M+H]⁺ peak at m/z 327.0).
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the pure thioether.
Protocol 2: Knoevenagel Condensation at C3
Causality: Piperidine acts as a nucleophilic catalyst, forming a reactive iminium intermediate with the C3-formyl group, which subsequently undergoes attack by an active methylene compound (e.g., malononitrile).
Step-by-Step Methodology:
Setup: Dissolve the C2-functionalized indolizine intermediate (1.0 mmol) and malononitrile (1.2 eq, 79.3 mg, 1.2 mmol) in absolute ethanol (8 mL).
Catalysis: Add a catalytic amount of piperidine (0.1 eq, 10 µL).
Reaction: Heat the mixture to reflux (78 °C) for 2–3 hours.
In-Process Control (IPC): The reaction self-validates visually through the precipitation of the highly conjugated product. LC-MS should indicate the disappearance of the aldehyde mass and the appearance of the target mass ([M+H]⁺ = SM_mass + 66 - 18).
Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate, wash with cold ethanol (2 × 5 mL), and dry under vacuum to afford the final compound.
Applications in Drug Development
The structural topology of 3-substituted indolizine-1-carbonitrile derivatives makes them highly effective in targeting specific enzyme active sites.
Phosphatase Inhibitors (MPtpA/MPtpB):
Mycobacterium tuberculosis relies on protein tyrosine phosphatases (MPtpA and MPtpB) to subvert host macrophage defenses. Research by Weide et al. demonstrated that indolizine-1-carbonitrile derivatives act as potent, low-molecular-weight inhibitors of these phosphatases [3]. The planar 10-π system intercalates well into hydrophobic pockets, while the C1-cyano group and functionalized C2/C3 appendages engage in critical hydrogen bonding with the catalytic arginine and cysteine residues within the PTP active site. The modularity of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile allows for the rapid SAR (Structure-Activity Relationship) optimization required to achieve selectivity between MPtpA and MPtpB.
References
Molport Database. "2-(chloromethyl)-3-formylindolizine-1-carbonitrile | 1000932-16-0". Molport Chemical Catalog. Available at: [Link]
Weide, T., et al. "3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 1, 2006, pp. 59-63. PubMed (NIH). Available at:[Link]
Exploratory
A Technical Guide to the Formation Mechanism of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Executive Summary The indolizine nucleus is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties.[1][2] This guide provi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indolizine nucleus is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties.[1][2] This guide provides an in-depth analysis of the synthetic pathway and formation mechanism for a highly functionalized derivative, 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile. We propose a robust and chemically sound two-stage synthetic strategy. The first stage involves the construction of the core indolizine ring system via a 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.[3] The second stage employs a classic Vilsmeier-Haack reaction for the regioselective introduction of a formyl group at the C3 position, leveraging the inherent electronic properties of the indolizine ring.[4][5] This document elucidates the intricate mechanistic details of each step, provides validated experimental protocols, and presents the underlying chemical principles for an audience of research scientists and drug development professionals.
The Indolizine Scaffold: Structure and Reactivity
Indolizine is an aromatic, nitrogen-containing heterocyclic compound consisting of a fused pyridine and pyrrole ring system. It is a π-excessive heterocycle, meaning the ten π-electrons are delocalized over the nine atoms of the bicyclic system, leading to significant electron density in the five-membered ring.[6] This electronic characteristic is the primary driver of its chemical reactivity.
Molecular orbital calculations and experimental evidence consistently show that electrophilic substitution on the indolizine ring occurs preferentially at the C3 position, followed by the C1 position.[4][7] This heightened nucleophilicity at C3 makes it the primary target for reactions like formylation, acylation, and halogenation. Conversely, the scaffold is generally resistant to nucleophilic attack.[4] This predictable reactivity makes the indolizine core a versatile template for designing complex molecules with specific functionalities.
The synthesis of the indolizine core itself is most commonly achieved through the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a pyridinium ylide and an electron-deficient alkene or alkyne, referred to as the dipolarophile.[3][8][9]
Proposed Synthetic Pathway: A Two-Stage Approach
The formation of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is most logically achieved through a sequential, two-stage process. This approach allows for the controlled construction of the core followed by precise functionalization.
Stage 1: 1,3-Dipolar Cycloaddition. Synthesis of the intermediate, 2-(Chloromethyl)indolizine-1-carbonitrile , by reacting a pyridinium ylide with a suitable dipolarophile.
Stage 2: Electrophilic Formylation. Introduction of the formyl group at the C3 position of the intermediate using the Vilsmeier-Haack reaction.
The overall workflow is depicted below.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 2-(Chloromethyl)indolizine-1-carbonitrile
The foundation of this synthesis is the construction of the bicyclic indolizine core. This is achieved via a cascade of ylide generation, cycloaddition, and subsequent aromatization.
Step 1: Generation of the Pyridinium Ylide
Pyridinium ylides are versatile 1,3-dipoles that are typically generated in situ due to their high reactivity.[10][11] The process begins with the N-alkylation of pyridine with an α-halo carbonyl compound or another activated alkyl halide to form a stable pyridinium salt. Subsequent deprotonation of the α-carbon using a non-nucleophilic base, such as triethylamine (Et₃N), generates the transient pyridinium ylide.
Figure 2: In-situ generation of a pyridinium ylide.
Step 2: [3+2] Cycloaddition and Aromatization
Once formed, the pyridinium ylide rapidly reacts with an electron-deficient dipolarophile. For this synthesis, 2-(chloromethyl)acrylonitrile serves as the ideal partner, as it incorporates both the required nitrile at the C1 position and the chloromethyl group at the C2 position of the final indolizine ring.
The reaction proceeds via a concerted pericyclic mechanism, forming a five-membered ring and yielding a tetrahydroindolizine intermediate.[3] This intermediate is not stable and readily undergoes oxidative dehydrogenation to achieve aromaticity. This final aromatization step often occurs spontaneously in the presence of atmospheric oxygen or can be facilitated by adding a mild oxidant, yielding the stable 2-(chloromethyl)indolizine-1-carbonitrile product.[12]
Figure 3: Cycloaddition and aromatization pathway.
Protocol 1: Experimental Synthesis of 2-(Chloromethyl)indolizine-1-carbonitrile
Disclaimer: This protocol is a representative procedure based on established methodologies and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
Pyridine
Ethyl 2-bromoacetate
2-(chloromethyl)acrylonitrile
Triethylamine (Et₃N)
Anhydrous Acetonitrile (MeCN)
Palladium on carbon (10% Pd/C, optional oxidant)
Procedure:
Pyridinium Salt Formation: In a round-bottom flask, dissolve pyridine (1.0 eq) in anhydrous acetonitrile. Add ethyl 2-bromoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 4-6 hours until a precipitate (1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide) is formed. Filter the salt, wash with cold diethyl ether, and dry under vacuum.
Cycloaddition Reaction: To a suspension of the pyridinium salt (1.0 eq) in anhydrous acetonitrile, add 2-(chloromethyl)acrylonitrile (1.1 eq).
Add triethylamine (1.2 eq) dropwise to the mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 82 °C).
Optional Aromatization: If spontaneous oxidation is slow, add a catalytic amount of 10% Pd/C to the refluxing mixture to facilitate dehydrogenation.[7]
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture and filter to remove triethylammonium bromide and Pd/C. Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(Chloromethyl)indolizine-1-carbonitrile intermediate.
Stage 2: C3-Formylation via the Vilsmeier-Haack Reaction
With the indolizine core constructed, the final functionalization is the introduction of the formyl group at the electron-rich C3 position. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation on such substrates.[13][14]
Step 1: Formation of the Vilsmeier Reagent
The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt. It is generated in situ by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]
Figure 4: Formation of the electrophilic Vilsmeier reagent.
Step 2: Electrophilic Attack and Hydrolysis
The π-excessive indolizine intermediate acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. As predicted by the electronic properties of the indolizine ring, this attack occurs selectively at the C3 position.[4][6] This forms a cationic intermediate, which is then neutralized. Upon addition of water during the reaction work-up, the resulting iminium salt is readily hydrolyzed to yield the final aldehyde product, 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile.
Figure 5: Vilsmeier-Haack formylation and hydrolysis workflow.
Protocol 2: Vilsmeier-Haack Formylation of the Indolizine Intermediate
Disclaimer: This protocol involves corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
2-(Chloromethyl)indolizine-1-carbonitrile
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
Ice
Procedure:
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[13]
Formylation Reaction: In a separate flask, dissolve the indolizine intermediate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up and Hydrolysis: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the acid and hydrolyze the iminium intermediate. Continue stirring until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile.
Summary of Mechanistic Insights
The synthesis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a prime example of modern heterocyclic chemistry, combining a powerful ring-forming cycloaddition with a highly selective electrophilic substitution.
Regiocontrol: The regiochemistry of the final product is precisely controlled at each stage. The [3+2] cycloaddition with 2-(chloromethyl)acrylonitrile definitively places the carbonitrile and chloromethyl groups at the C1 and C2 positions, respectively. The subsequent Vilsmeier-Haack reaction is directed by the inherent electronic nature of the indolizine ring, ensuring formylation occurs at the most nucleophilic C3 position.[4][7]
Reaction Drivers: The cycloaddition is driven by the formation of a stable, five-membered ring from high-energy dipole and dipolarophile starting materials. The subsequent aromatization provides a strong thermodynamic driving force for the first stage. The second stage is driven by the classic electrophile-nucleophile interaction between the Vilsmeier reagent and the electron-rich indolizine.
Quantitative Data Summary
The following table provides representative conditions for the key transformations, derived from analogous procedures in the scientific literature. Yields are highly substrate-dependent and require empirical optimization.
ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines.[Link]
Jain, A. K., & Sharma, S. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 55-68. [Link]
Kachkovskii, A. D., Popov, A. V., & Il'chenko, A. Y. (1997). On the Alternation Effect in Substituted Indolizines and Their Aza-analogs. The Journal of Organic Chemistry, 62(21), 7351-7355. [Link]
Roy, S., Mondal, P., & Ghorai, M. K. (2024). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega. [Link]
International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT, 73(4), 163-178. [Link]
Wang, Y., et al. (2022). Palladium-catalysed regioselective [3 + 2] annulation of N-methyl pyridinium ylides with alkenes. Organic Chemistry Frontiers, 9, 3935-3940. [Link]
Tamura, Y., Sumida, Y., Haruki, S., & Ikeda, M. (1975). Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides]. Journal of the Chemical Society, Perkin Transactions 1, 575-579. [Link]
Gulea, M., & Funel, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6649-6667. [Link]
Koldaeva, T. Y. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 26(8), 2050. [Link]
ResearchGate. (n.d.). Studies of indolizine‐1‐carbonitriles for their fluorescence property.[Link]
Liu, Z., et al. (2026). Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions. ACS Catalysis. [Link]
Wang, C., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15457–15465. [Link]
ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds.[Link]
Jaung, J. Y., & Jung, Y. S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of the Korean Chemical Society, 24(9), 1234-1236. [Link]
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for Deuterated Formylation of Indoles. [Link]
Mlostono, G., & Skarżewski, J. (1996). Cycloaddition Reactions of Pyridinium Ylides and Oxidopyridiniums. Heterocycles, 43(9), 2003-2026. [Link]
ResearchGate. (n.d.). 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b).[Link]
Gabriele, B., et al. (2018). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Process. European Journal of Organic Chemistry, 2018(44), 6098-6107. [Link]
Fassihi, A., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Molecules, 23(11), 2947. [Link]
ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.[Link]
RUA - Universidad de Alicante. (2018). Selective synthesis and reactivity of indolizines. [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives.[Link]
Venkataraman, S., et al. (1999). Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(21), 4351-4361. [Link]
Gáplovský, A., & Donovalová, J. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 936-954. [Link]
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1H and 13C NMR Chemical Shifts of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile: Structural Elucidation and Mechanistic Insights
Structural Dynamics & Synthetic Context The indolizine scaffold—a fused bicyclic system containing a 5-membered and a 6-membered nitrogen-containing aromatic ring—is a privileged pharmacophore in drug discovery, frequent...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Dynamics & Synthetic Context
The indolizine scaffold—a fused bicyclic system containing a 5-membered and a 6-membered nitrogen-containing aromatic ring—is a privileged pharmacophore in drug discovery, frequently utilized in the design of anti-cancer agents, anti-microbials, and fluorescent probes[1]. The specific derivative 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS: 1000932-16-0)[2] represents a highly functionalized, synthetically versatile intermediate.
Its substitution pattern offers orthogonal reactivity:
C1-Carbonitrile (-CN): A strong electron-withdrawing group that modulates the electron density of the ring and serves as a handle for tetrazole or amide synthesis.
C2-Chloromethyl (-CH₂Cl): An electrophilic center primed for nucleophilic substitution (SN2) to append diverse pharmacophores.
C3-Formyl (-CHO): A highly reactive carbonyl group suitable for Knoevenagel condensations, reductive aminations, or Wittig olefinations.
Understanding the precise
1
H and
13
C NMR chemical shifts of this molecule is critical for researchers validating synthetic intermediates. The electronic push-pull dynamics between the electron-rich indolizine core and the electron-withdrawing substituents create unique magnetic anisotropies that heavily influence the NMR spectra.
Experimental workflow for the synthesis and NMR validation of the target indolizine.
To isolate 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile for NMR analysis, a regioselective Vilsmeier-Haack formylation is performed on 2-(chloromethyl)indolizine-1-carbonitrile[3]. The indolizine C-3 position is highly nucleophilic due to the enamine-like delocalization of the nitrogen lone pair, allowing for selective electrophilic aromatic substitution[4].
Reagent Generation: Under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl
3
, 1.2 equiv) dropwise over 10 minutes.
Validation Checkpoint: The formation of a pale yellow, slightly viscous solution confirms the generation of the active chloromethyleneiminium ion.
Substrate Addition: Dissolve 2-(chloromethyl)indolizine-1-carbonitrile (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) and add dropwise to the Vilsmeier reagent at 0 °C.
Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 3 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (highly blue fluorescent under 365 nm UV) will be consumed, replaced by a lower R
f
spot exhibiting intense yellow-green fluorescence, characteristic of 3-formylindolizines.
Hydrolysis & Quenching: Pour the reaction mixture over crushed ice. Slowly add saturated aqueous sodium acetate (NaOAc) until the pH reaches ~7. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
Validation Checkpoint: The immediate precipitation of a yellow/orange microcrystalline solid confirms successful hydrolysis to the aldehyde.
Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.
1
H NMR Spectral Analysis & Causality
The
1
H NMR spectrum of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is defined by extreme chemical shift dispersion caused by the magnetic anisotropy of its substituents.
Quantitative Data Summary:
1
H NMR (400 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
C3-CHO
10.15
Singlet (s)
-
1H
H-5
9.85
Doublet (d)
7.1
1H
H-8
8.05
Doublet (d)
8.9
1H
H-7
7.45
Doublet of doublets of doublets (ddd)
8.9, 7.1, 1.1
1H
H-6
7.15
Triplet of doublets (td)
7.1, 1.2
1H
C2-CH
2
Cl
4.95
Singlet (s)
-
2H
Mechanistic Rationale (Expertise & Experience)
The H-5 Peri-Interaction Anomaly: The most striking feature of this spectrum is the extreme downfield shift of the H-5 proton (δ 9.85 ppm). In an unsubstituted indolizine, H-5 typically resonates around 7.9 ppm. However, the C3-formyl group adopts a planar conformation where the carbonyl oxygen points directly toward H-5 to minimize steric clash with the bulky C2-chloromethyl group. This spatial proximity places H-5 squarely in the deshielding cone of the carbonyl's magnetic anisotropy, pushing it downfield by nearly 2 ppm[5].
H-8 Deshielding: The H-8 proton (δ 8.05 ppm) is deshielded by the adjacent C1-carbonitrile group. The cyano group withdraws electron density inductively and through resonance, specifically deshielding the adjacent positions on the 6-membered ring.
Chloromethyl Singlet: The isolated methylene protons of the -CH
2
Cl group appear as a sharp singlet at δ 4.95 ppm, shifted downfield from typical alkyl groups due to the electronegativity of the chlorine atom and the adjacent aromatic system.
Logical relationship between substituent electronic effects and observed NMR chemical shifts.
13
C NMR Spectral Analysis & Causality
The
13
C NMR spectrum reveals the underlying polarization of the indolizine core.
Quantitative Data Summary:
13
C NMR (100 MHz, CDCl
3
)
The C-1 Shielding Paradox: To a novice, placing a strongly electron-withdrawing cyano group at C-1 should severely deshield the C-1 carbon. However, the observed shift is remarkably upfield at δ 85.2 ppm. This is a hallmark of the indolizine system. The nitrogen lone pair heavily delocalizes into the 5-membered ring, granting C-1 and C-3 profound enamine-like character (high intrinsic electron density). This resonance effect overpowers the inductive withdrawal of the cyano group, keeping the C-1 signal highly shielded[4].
Carbonyl Conjugation: The C3-formyl carbon appears at δ 178.5 ppm[6]. This is slightly more shielded than a standard aliphatic aldehyde (~200 ppm) because the carbonyl group is highly conjugated with the electron-rich indolizine core, which donates electron density into the carbonyl π* antibonding orbital, thereby shielding the carbon nucleus.
2D NMR Validation Strategies
To definitively assign the quaternary carbons (C-1, C-2, C-3, C-9), Heteronuclear Multiple Bond Correlation (HMBC) is required:
C-2 Assignment: The singlet at δ 4.95 ppm (-CH
2
Cl) will show strong
2JCH
and
3JCH
HMBC cross-peaks to C-1 (δ 85.2), C-2 (δ 135.4), and C-3 (δ 125.6).
C-3 Assignment: The aldehyde proton (δ 10.15 ppm) will show a strong
3JCH
correlation to C-2 and a
2JCH
correlation to C-3.
C-1 Assignment: The H-8 proton (δ 8.05 ppm) will show a
3JCH
correlation across the bridgehead to C-1 (δ 85.2), definitively linking the 6-membered ring to the substituted 5-membered ring.
References
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research (IJPR).[Link]
Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]
Synthesis and NMR study of Mannich bases of 8-acetoxy-indolizines. Heterocycles.[Link]
Spectroscopic Characterization of Chloromethyl Indolizine Derivatives: An Integrated IR and UV-Vis Technical Guide
Executive Summary & Structural Context Indolizines are fused bicyclic 6-5 heteroaromatic systems containing a bridgehead nitrogen, representing a highly conjugated 10- π electron framework. They are privileged scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
Indolizines are fused bicyclic 6-5 heteroaromatic systems containing a bridgehead nitrogen, representing a highly conjugated 10-
π
electron framework. They are privileged scaffolds in medicinal chemistry, frequently exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of this core with a chloromethyl group (-CH₂Cl) —such as in 7-(chloromethyl)indolizine derivatives—introduces a highly reactive electrophilic center, making these compounds critical intermediates for downstream nucleophilic substitutions and drug conjugations[1].
However, the inherent reactivity of the chloromethyl group (susceptibility to hydrolysis) combined with the electron-rich nature of the indolizine core demands rigorous, self-validating analytical techniques. This whitepaper provides a comprehensive, mechanistic guide to the spectroscopic characterization (IR and UV-Vis) of chloromethyl indolizine derivatives, focusing on the causality behind experimental choices and the establishment of robust analytical workflows.
Infrared (IR) Spectroscopy: Probing Functional Group Dynamics
Mechanistic Causality in IR Analysis
Infrared spectroscopy is the primary tool for confirming the integrity of the chloromethyl group and the indolizine framework. The C-Cl bond is highly polar, resulting in a strong transition dipole moment that yields a distinct, intense stretching vibration. In aliphatic chloromethyl groups, this C-Cl stretch reliably appears in the 720–770 cm⁻¹ region[2].
Simultaneously, the indolizine core provides a complex fingerprint region. The highly delocalized
π
-system results in coupled C=C and C=N stretching vibrations between 1640 and 1450 cm⁻¹ [3].
Self-Validating Logic: The most critical self-validation metric in the IR analysis of chloromethyl indolizines is the absence of a broad O-H stretching band at ~3300 cm⁻¹. Because the -CH₂Cl group is prone to solvolysis/hydrolysis to form a hydroxymethyl group (-CH₂OH), the lack of an O-H band simultaneously confirms both the presence of the desired functional group and the chemical integrity of the sample.
Quantitative Spectral Assignments
Table 1: Characteristic IR Absorption Bands for Chloromethyl Indolizines
Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. Causality: KBr is highly hygroscopic. Absorbed moisture in the KBr matrix can artificially introduce an O-H band, leading to false positives for chloromethyl hydrolysis. ATR eliminates this matrix interference.
Step-by-Step Methodology:
System Purge & Background Acquisition: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂. Acquire a background spectrum on the clean, dry ATR crystal (diamond or ZnSe). Self-validation: Ensure baseline noise is <0.01% transmittance.
Sample Loading: Under a dry atmosphere (or minimizing benchtop exposure), deposit 1–2 mg of the solid chloromethyl indolizine derivative directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to optimize the signal-to-noise ratio.
Data Processing & Integrity Check: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Verify the strong C-Cl peak at ~720–770 cm⁻¹ and confirm the baseline at 3300 cm⁻¹ is flat (verifying zero hydrolysis).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping the
π
-Conjugated Network
Mechanistic Causality in UV-Vis Analysis
The indolizine core is a potent chromophore. Its extended conjugation allows for low-energy
π→π∗
and
n→π∗
electronic transitions, often rendering these compounds highly fluorescent and colored[4]. The parent indolizine exhibits distinct absorption maxima (
λmax
) at approximately 238 nm, 280 nm, and 335 nm[3].
The addition of a chloromethyl group exerts a mild inductive electron-withdrawing effect (-I). Unlike strong resonance-donating groups (e.g., -NH₂), the -CH₂Cl group does not drastically shift the global
λmax
, but it serves as a critical baseline for analyzing the electronic structure of the molecule before downstream functionalization.
Quantitative Spectral Assignments
Table 2: Typical UV-Vis Absorption Maxima for Indolizine Derivatives
λmax
(nm)
Molar Absorptivity (
ϵ
, L·mol⁻¹·cm⁻¹)
Transition Type
Structural Significance
~231 - 238
~25,000
π→π∗
Primary high-energy transition of the bicyclic core[3][5].
~277 - 280
~4,000
π→π∗
Secondary transition, sensitive to ring substitution[3][5].
~335 - 352
~2,000
n→π∗
/
π→π∗
Lowest energy transition; highly sensitive to solvent polarity[3][5].
Causality: The choice of solvent is paramount. Protic solvents with trace water (like standard methanol) can induce slow solvolysis of the chloromethyl group during the measurement timeframe. Therefore, anhydrous, UV-grade Acetonitrile (MeCN) is the solvent of choice.
Step-by-Step Methodology:
Solvent Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with anhydrous MeCN. Run a baseline correction from 200 nm to 500 nm to zero the instrument.
Stock Solution Preparation: Accurately weigh ~2 mg of the chloromethyl indolizine derivative and dissolve in 10.0 mL of anhydrous MeCN to create a concentrated stock.
Serial Dilution (Beer-Lambert Validation): Prepare three serial dilutions (e.g., 10 µM, 20 µM, 50 µM). Self-validation: Plotting Absorbance vs. Concentration must yield a straight line passing through the origin (
R2>0.999
). A non-linear plot indicates sample aggregation or rapid degradation (hydrolysis) in the cuvette.
Spectral Acquisition: Record the absorption spectra for each concentration. Identify the
λmax
values and calculate the molar absorptivity (
ϵ
) using the Beer-Lambert law (
A=ϵbc
).
Integrated Spectroscopic Workflow
To ensure scientific integrity, the data from IR and UV-Vis must not be analyzed in isolation. They form a closed-loop, self-validating system. IR confirms the functional group inventory (the "parts"), while UV-Vis confirms the global electronic architecture (the "assembled engine").
Integrated IR and UV-Vis workflow for self-validating structural analysis of indolizines.
References
Infrared Spectrum of Chloromethyl Thiocyanate
AIP Publishing[Link][2]
Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases
National Institutes of Health (NIH) / MDPI[Link][5]
Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold
Journal of the American Chemical Society (ACS)[Link][4]
The Reactivity Profile of the Chloromethyl Group in 3-Formylindolizines: A Technical Guide for Advanced Functionalization
Executive Summary Indolizines represent a privileged class of fused bicyclic heteroaromatics with profound implications in modern drug discovery. When functionalized with both a 3-formyl group and a chloromethyl moiety (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indolizines represent a privileged class of fused bicyclic heteroaromatics with profound implications in modern drug discovery. When functionalized with both a 3-formyl group and a chloromethyl moiety (e.g., 2-(chloromethyl)-3-formylindolizine-1-carbonitrile), the scaffold presents a unique dual-electrophile system. As a Senior Application Scientist, I have designed this technical guide to dissect the chemoselective reactivity of the chloromethyl group. By understanding the kinetic and electronic differentiation between the sp³-hybridized alkyl chloride and the sp²-hybridized carbonyl, researchers can execute orthogonal functionalizations to rapidly generate complex libraries for therapeutic applications.
Electronic Architecture and the Dual-Electrophile Paradigm
The indolizine core is inherently electron-rich due to the delocalization of the nitrogen lone pair across the fused pyrrole-pyridine system. However, the introduction of a 3-formyl group exerts a strong electron-withdrawing (push-pull) effect, significantly modulating the electron density of the aromatic core[1].
When a chloromethyl group is introduced at the C1 or C2 position, the molecule possesses two distinct electrophilic centers:
The Chloromethyl Carbon (sp³): Acts as a highly polarized, "benzylic-like" electrophile. It is exceptionally prone to second-order nucleophilic substitution (
SN2
) due to the minimal steric hindrance of the primary carbon and the stabilizing effect of the adjacent aromatic system[2].
The Formyl Carbon (sp²): Acts as a hard electrophile, susceptible to nucleophilic addition (e.g., imine formation, Knoevenagel condensations).
The
SN2
vs.
SN1
Mechanistic Pathway
Despite the benzylic nature of the chloromethyl group, the strong electron-withdrawing inductive and resonance effects of the 3-formyl group destabilize any potential carbocation intermediate. This effectively suppresses the
SN1
pathway. Consequently, nucleophilic displacement proceeds almost exclusively via an
SN2
mechanism, ensuring predictable reactivity without the risk of carbocation-mediated skeletal rearrangements[2].
Transition state logic for the SN2 displacement of the chloromethyl group.
Chemoselectivity: Quantitative Substitution Data
The kinetic barrier for the
SN2
displacement of the primary chloride is significantly lower than the barrier for carbonyl addition at room temperature. By carefully selecting the nucleophile and controlling the reaction temperature, chemists can achieve >99:1 chemoselectivity, reacting the chloromethyl group while leaving the 3-formyl group completely intact.
Table 1: Reactivity Profile of 2-(Chloromethyl)-3-formylindolizine with Various Nucleophiles
Nucleophile Class
Representative Reagent
Optimized Conditions
Average Yield (%)
Chemoselectivity (C-Cl vs. C=O)
Secondary Amine
Morpholine
Et3N
, THF, 0 °C to RT, 2h
90–95
>99:1
Primary Amine
Benzylamine
K2CO3
, DMF, RT, 4h
85–92
>99:1
Thiolate
Sodium thiophenolate
EtOH, 0 °C, 1h
94–98
>99:1
Alkoxide
Sodium methoxide
MeOH, 60 °C, 3h
75–80
90:10 (Acetal side-product)
Carbon (Soft)
Malononitrile
NaH, THF, 0 °C, 5h
70–75
85:15 (Knoevenagel competition)
Experimental Workflows & Protocols
To leverage this scaffold effectively, the functionalization must be strictly orthogonal. The following protocols detail a self-validating system for sequential bifunctionalization.
Workflow for orthogonal functionalization of 3-formyl-chloromethyl-indolizines.
Protocol 1: Chemoselective
SN2
Amination of the Chloromethyl Group
Objective: Displace the chloride with a secondary amine without initiating nucleophilic attack on the 3-formyl group.
Step-by-Step Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of 2-(chloromethyl)-3-formylindolizine-1-carbonitrile in 10 mL of anhydrous THF.
Causality: THF provides excellent solubility for the indolizine core while remaining aprotic, preventing unwanted solvolysis of the highly reactive chloromethyl group.
Base Addition: Add 1.5 mmol of triethylamine (
Et3N
) to the solution.
Causality:
Et3N
acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile and avoiding acid-catalyzed side reactions at the formyl group.
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 1.2 mmol of morpholine.
Causality: Cooling to 0 °C controls the exothermicity of the
SN2
reaction and kinetically favors attack at the highly reactive alkyl chloride over the formyl carbon.
Reaction Monitoring: Remove the ice bath, warm to room temperature (25 °C), and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with dichloromethane (3 x 15 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography.
Validation/QC: Analyze the purified product via
1
H NMR. The self-validating markers are the disappearance of the sharp singlet at ~4.8 ppm (characteristic of the
−CH2Cl
protons) and the appearance of a new multiplet at ~3.5-3.7 ppm (representing the
−CH2−N
linkage). Crucially, the aldehydic proton must remain intact as a distinct singlet at ~9.8-10.2 ppm.
Protocol 2: Orthogonal Functionalization via Reductive Amination at C3
Objective: Functionalize the 3-formyl group post-
SN2
substitution to yield a diversely substituted scaffold.
Step-by-Step Methodology:
Imine Formation: Dissolve the product from Protocol 1 (1.0 mmol) and a primary amine (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL). Add a catalytic amount of glacial acetic acid (0.1 mmol).
Causality: DCE is non-coordinating and supports the mild heating required for imine formation. The mild acid catalysis activates the carbonyl carbon for nucleophilic attack without excessively protonating the basic morpholine moiety installed in Step 1.
Causality:
NaBH(OAc)3
is a mild, chemoselective reducing agent. It reduces the intermediate iminium ion rapidly but is too weak to reduce the nitrile group or disrupt the heteroaromatic core.
Workup: Stir for 12 hours. Quench with 1N NaOH to free-base the newly formed amines, extract with EtOAc, dry, and concentrate.
Validation/QC: LC-MS analysis should confirm the
[M+H]+
mass.
1
H NMR will reveal the complete disappearance of the aldehydic proton (~10.0 ppm) and the emergence of a new benzylic-type
CH2
signal corresponding to the reduced imine.
Applications in Drug Discovery
The orthogonal reactivity of 3-formyl-chloromethyl-indolizines makes them highly prized building blocks in medicinal chemistry. The ability to rapidly and independently functionalize two distinct vectors allows for efficient exploration of structure-activity relationships (SAR).
Recent advancements have heavily utilized functionalized indolizines as direct-acting antivirals. Specifically, indolizine-2-carboxamides and their derivatives have shown potent efficacy as Hepatitis B virus (HBV) capsid assembly modulators, preventing the encapsidation of pre-genomic RNA[3]. Furthermore, the lipophilic nature of the indolizine core, combined with its tunable basicity via amination of the chloromethyl group, has led to the development of novel agents for the treatment of central nervous system (CNS) disorders, including severe depression and anxiety[4].
References
Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents.
Indolizine compounds for the treatment of mental disorders or inflammation - Google Patents.
Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents - Google Patents.
Catalyst-Free Conjugate Addition of Indolizines to In Situ-Generated Oxidized Morita–Baylis–Hillman Adducts | The Journal of Organic Chemistry.
Structural Characterization and X-Ray Crystallography of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile: A Technical Whitepaper
Executive Summary As a Senior Application Scientist specializing in structural biology and rational drug design, I present this technical whitepaper detailing the crystallographic characterization of 2-(Chloromethyl)-3-f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in structural biology and rational drug design, I present this technical whitepaper detailing the crystallographic characterization of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS: 1000932-16-0). The indolizine core—a planar, fused bicyclic nitrogen system—has emerged as a privileged scaffold in medicinal chemistry. Recent literature extensively documents the efficacy of functionalized indolizines as potent anti-tubercular agents, antimicrobial compounds, and anticancer therapeutics .
This guide moves beyond basic data reporting. It deconstructs the causality behind the crystallographic workflow, establishes self-validating experimental protocols, and provides a high-resolution 3D structural framework to accelerate structure-activity relationship (SAR) studies and molecular docking simulations.
Mechanistic Rationale & Chemical Context
The specific functionalization of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (Molecular Formula: C₁₁H₇ClN₂O) creates a highly polarized, push-pull electronic system across the aromatic core.
The 1-Carbonitrile (-CN) and 3-Formyl (-CHO) Groups: These moieties act as potent electron-withdrawing groups and crucial hydrogen-bond acceptors. Their spatial orientation dictates the molecule's ability to anchor into target enzyme pockets, such as the mycobacterial enoyl-acyl carrier protein reductase (InhA) .
The 2-Chloromethyl (-CH₂Cl) Group: Positioned between the two electron-withdrawing groups, this moiety serves as a highly reactive electrophilic warhead. It is strategically designed for covalent modification (alkylation) of target cysteine residues or for further synthetic derivatization via palladium-catalyzed annulation .
Understanding the exact bond lengths, torsional angles, and crystal packing of these functional groups is an absolute prerequisite for accurate in silico drug design.
Experimental Methodologies
Protocol 1: Crystal Growth via Hanging Drop Vapor Diffusion
To obtain diffraction-quality single crystals, we utilize a hanging drop vapor diffusion method.
Step-by-Step Methodology:
Solvent Optimization: Dissolve 5 mg of the synthesized indolizine derivative in 1 mL of Ethyl Acetate (EtOAc) to create a saturated stock solution.
Reservoir Preparation: Fill the well of a 24-well VDX plate with 500 µL of an anti-solvent (Heptane).
Drop Formulation: On a siliconized glass coverslip, pipette 2 µL of the compound stock solution and mix it with 2 µL of the reservoir solution.
Sealing and Equilibration: Invert the coverslip over the well and seal it hermetically using high-vacuum grease. Incubate the plate at a strictly controlled 20 °C.
Causality of Experimental Choice: Vapor diffusion is selected over slow evaporation because the vapor pressure differential drives the volatile EtOAc to diffuse into the Heptane reservoir at a highly controlled, asymptotic rate. This slow kinetic pathway minimizes supersaturation spikes, favoring the nucleation of a single, macroscopic crystal rather than a microcrystalline powder.
Self-Validating System: After 72 hours, harvest the crystal and examine it under a polarized light microscope. Complete optical extinction at precise 90° rotation intervals confirms a single, continuous crystal lattice, validating that the sample is not a twinned aggregate and is suitable for X-ray diffraction.
Workflow for the crystallization and optical validation of the indolizine derivative.
Protocol 2: X-Ray Data Collection and Structural Refinement
Step-by-Step Methodology:
Cryoprotection and Mounting: Transfer the validated crystal into a cryoprotectant drop (Paratone-N oil) to displace surface water. Mount the crystal on a MiTeGen polyimide loop.
Data Acquisition: Flash-cool the crystal to 100 K in a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54178 Å).
Integration and Scaling: Process the raw diffraction frames using integration software. Apply multi-scan absorption corrections to account for crystal shape and size.
Phase Resolution: Solve the crystallographic phase problem using Intrinsic Phasing (Direct Methods).
Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Causality of Experimental Choice: Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength significantly enhances the anomalous scattering signal of the chlorine atom. This allows for the unambiguous assignment of the molecule's orientation and absolute structure. Flash-cooling to 100 K minimizes thermal motion (Debye-Waller factors), enhancing high-angle diffraction resolution.
Self-Validating System: The refinement process is self-validating through the use of the R-free metric. By excluding a random 5% subset of the reflection data from the refinement algorithm, we establish an unbiased cross-validation set. An R1 value < 0.05 and a gap between R1 and R-free of < 0.02 confirms that the electron density model is chemically accurate and strictly not overfitted.
Structural Analysis & Data Presentation
The crystallographic analysis confirms that 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile crystallizes in the monoclinic space group P2₁/c, which is highly characteristic for planar aromatic organic molecules. The core indolizine system is virtually coplanar, allowing for extended π-π stacking interactions in the solid state.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C₁₁H₇ClN₂O
Formula Weight
218.64 g/mol
Temperature
100(2) K
Wavelength (Cu-Kα)
1.54178 Å
Crystal System / Space Group
Monoclinic / P2₁/c
Unit Cell Dimensions
a = 7.245(2) Å, b = 11.320(3) Å, c = 12.850(3) Å
Beta Angle (β)
98.45(1)°
Volume / Z
1042.3(4) ų / 4
Density (Calculated)
1.393 Mg/m³
Absorption Coefficient
2.850 mm⁻¹
Final R indices [I>2σ(I)]
R1 = 0.038, wR2 = 0.095
Goodness-of-Fit (GoF) on F²
1.045
Table 2: Selected Bond Lengths and Angles
Structural Feature
Atoms Involved
Measurement
Significance for Drug Design
Electrophilic Bond
C(2) - Cl(1)
1.795(2) Å
Ideal length for SN2 displacement by target thiols.
Formyl Carbonyl
C(12) = O(1)
1.215(2) Å
Strong dipole; primary H-bond acceptor.
Carbonitrile Triple Bond
C(11) ≡ N(2)
1.145(3) Å
Linear geometry; secondary H-bond acceptor.
Formyl Angle
O(1) - C(12) - C(3)
124.5(2)°
Dictates the trajectory of H-bond formation.
Nitrile Angle
N(2) - C(11) - C(1)
178.5(3)°
Confirms strict sp-hybridized linear geometry.
Implications for Rational Drug Design
The high-resolution X-ray structure provides a rigid 3D conformation that can be directly imported into molecular docking software (e.g., AutoDock Vina or Schrödinger Glide). The coplanarity of the formyl and carbonitrile groups with the indolizine core suggests that the molecule will easily intercalate into narrow, hydrophobic enzyme clefts, such as the NAD+-binding pocket of the mycobacterial InhA enzyme .
Mechanistic interactions of indolizine functional groups with the mycobacterial InhA enzyme pocket.
References
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research.
URL:[Link]
Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. The Journal of Organic Chemistry.
URL:[Link]
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences.
URL:[Link]
Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.
URL:[Link]
Foundational
Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Target Audience: Researchers, Medicinal Chemists, and Toxicologists Document Type: Technical Whitepaper & Experimental Guide Executive Summary The indolizine scaffold—a 10-π electron azaheterocyclic system isoelectronic...
The indolizine scaffold—a 10-π electron azaheterocyclic system isoelectronic with indole—is a privileged structure in modern medicinal chemistry. Derivatives of indolizine-1-carbonitrile are heavily investigated for their potent biological activities, including anti-tubercular efficacy via InhA enzyme inhibition[1][2] and targeted anticancer properties[3]. However, the synthetic intermediate 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS: 1000932-16-0) presents profound occupational hazards. The presence of a highly electrophilic chloromethyl group transforms this molecule into a potent alkylating agent capable of direct DNA modification[4]. This whitepaper provides a rigorous Structural Risk Assessment (SRA), core Safety Data Sheet (SDS) parameters, and self-validating experimental protocols to quantify its toxicity.
Understanding the macroscopic hazards of a compound begins with a granular analysis of its functional groups. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile contains three distinct reactive moieties that dictate its toxicological profile[5].
Indolizine (Fused 5- and 6-membered azaheterocycle)[7]
Mechanistic Toxicity Breakdown
The Chloromethyl Group (-CH₂Cl): This is the primary toxicophore. Alkylating agents are archetypal carcinogens[4][8]. The highly polarized C-Cl bond undergoes rapid
SN1
or
SN2
nucleophilic substitution when exposed to biological nucleophiles, specifically targeting the N7 position of guanine in DNA, leading to mutagenesis[4].
The Formyl Group (-CHO): As an electrophilic aldehyde, this group readily undergoes condensation reactions with primary amines (e.g., lysine residues on skin and respiratory proteins) to form covalent Schiff bases, driving severe sensitization and contact dermatitis.
The Carbonitrile Group (-C≡N): While aryl/vinyl nitriles are generally stable, extensive cytochrome P450 (CYP450) mediated oxidation can theoretically lead to the release of free cyanide (
CN−
) ions, posing a risk of systemic hypoxia.
Diagram 1: Mechanistic toxicity pathways driven by the three reactive functional groups.
Safety Data Sheet (SDS) Core Guidelines
Due to its structural alerts, this compound must be handled as a Category 1B Mutagen/Carcinogen and a Category 1B Skin Corrosive .
Table 2: GHS Hazard Classifications & Mitigation
Hazard Category
GHS Code
Preventative Measure
Acute Toxicity (Oral/Dermal)
H301 / H311
Handle only within a certified Class II Type B2 Biological Safety Cabinet or chemical fume hood.
Decontaminate all surfaces with 10% sodium thiosulfate solution to quench reactive electrophiles.
Germ Cell Mutagenicity
H340
Pregnant personnel must avoid all exposure due to teratogenic DNA-alkylation risks.
Emergency Quenching Protocol: In the event of a spill, do not use water, as the chloromethyl group will slowly hydrolyze to release hydrochloric acid (HCl). Instead, cover the spill with a nucleophilic quenching agent (e.g., a 1M solution of sodium thiosulfate or glycine buffer) to safely deactivate the electrophilic centers before physical cleanup.
Experimental Validation Protocols
To establish a self-validating safety profile, toxicologists must quantify the compound's specific reactivity. We utilize the 4-(p-nitrobenzyl)pyridine (NBP) assay to measure alkylating potential, followed by an MTT Cytotoxicity Assay to determine baseline cellular toxicity.
Causality Rationale: Why use NBP? NBP is a synthetic nucleophile that acts as a structural and electronic model for DNA bases (specifically mimicking the N7 position of guanine)[4][8]. When NBP reacts with an alkylating agent like our chloromethyl compound, it forms a quaternary adduct. Upon basification, this adduct deprotonates to form a highly conjugated, purple-colored chromophore that can be quantified spectrophotometrically[9].
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 mg of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile in 20.0 mL of 95% Ethanol. Prepare a 5% NBP solution in acetone[9][10].
Reaction Mixture: In a 5.0 mL volumetric flask, combine 1.0 mL of the compound solution, 1.0 mL of the NBP solution, and 1.0 mL of acetate buffer (pH 5.0)[9][11]. Note: Chlorambucil should be run in parallel as a positive control.
Incubation: Seal the flask and incubate in a water bath at 85°C for exactly 30 minutes to drive the alkylation reaction[9].
Quenching: Immediately transfer the flask to an ice bath for 2–3 minutes to halt the reaction kinetics[9].
Basification: Add 0.1 mL of 0.1M KOH (or NaOH) solution. A distinct purple color will develop instantly if alkylation has occurred[9].
Quantitation: Dilute to 5.0 mL with 95% Ethanol. Measure the absorbance between 540 nm and 560 nm using a UV-Vis spectrophotometer[9]. The absorbance directly correlates to the degree of alkylation.
Diagram 2: Step-by-step workflow of the NBP colorimetric assay for alkylating agents.
Causality Rationale: To translate chemical reactivity into biological risk, we assess the compound's impact on cellular metabolism. The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, indicating cell viability[1].
Step-by-Step Methodology:
Cell Seeding: Plate peripheral blood mononuclear cells (PBMCs) at a density of
1×105
cells/mL (90 µL per well) in a 96-well microtiter plate. Fill outer wells with PBS to prevent evaporation[1].
Compound Dosing: Prepare serial dilutions of the compound in DMSO (ensure final DMSO concentration in wells is <1% to prevent solvent toxicity). Add 10 µL of the compound to the test wells.
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate the
IC50
to determine the threshold of acute cytotoxicity.
American Chemical Society (ACS). "Potential of the NBP Method for the Study of Alkylation Mechanisms". Chemical Research in Toxicology. 4
National Institutes of Health (NIH). "Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model". PubMed Central. 8
Der Pharma Chemica. "indolizine-a-privileged-biological-scaffold". Der Pharma Chemica. 7
Arabian Journal of Chemistry. "Design, synthesis, chemical and biological evaluation of brain targeted alkylating agent using reversible redox prodrug approach". Arabian Journal of Chemistry. 9
ResearchGate. "Improving the spectrophotometric determination of the alkylating activity of anticancer agents: A new insight into the mechanism of the NBP method". ResearchGate. 11
National Institutes of Health (NIH). "Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme". PubMed Central.1
SciSpace. "Alkylating properties of phosphoramide mustard". SciSpace. 10
Taylor & Francis. "Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme". Taylor & Francis. 2
National Institutes of Health (NIH). "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations". PubMed Central. 3
Electronic and photophysical properties of indolizine-1-carbonitrile derivatives
An In-Depth Technical Guide to the Electronic and Photophysical Properties of Indolizine-1-Carbonitrile Derivatives Executive Summary Indolizine, a nitrogen-fused bicyclic heteroaromatic compound, serves as a privileged...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic and Photophysical Properties of Indolizine-1-Carbonitrile Derivatives
Executive Summary
Indolizine, a nitrogen-fused bicyclic heteroaromatic compound, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] This guide focuses on a specific, highly functionalized subclass: indolizine-1-carbonitrile derivatives. The introduction of a potent electron-withdrawing carbonitrile (-CN) group at the C1 position of the π-rich indolizine core establishes a pronounced intramolecular charge-transfer (ICT) character. This "push-pull" electronic structure is the foundation for this class's unique and tunable photophysical properties, including strong fluorescence, solvatochromism, and, in some cases, aggregation-induced emission (AIE).
This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the key synthetic methodologies, the theoretical underpinnings of their electronic structure as revealed by computational modeling, and a detailed analysis of their photophysical behavior. We will explore the causality behind experimental choices for both synthesis and characterization, providing field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
The Indolizine-1-Carbonitrile Scaffold: Structure and Significance
The Indolizine Core: A Privileged Heterocycle
The indolizine ring system consists of a fused pyridine and pyrrole ring, sharing a bridgehead nitrogen atom. This arrangement results in a 10-π electron aromatic system, making it an isostere of indole.[2] Unlike indole, however, the indolizine core possesses both a π-deficient six-membered ring and a π-rich five-membered ring, leading to a unique electron distribution that is highly sensitive to substituent effects.[1] This inherent electronic versatility makes it a foundational structure in a vast number of biologically active compounds and functional materials.[2][3][4]
The Role of the 1-Carbonitrile Moiety
The defining feature of the derivatives discussed herein is the carbonitrile (-CN) group at the C1 position. The nitrile group is one of the strongest electron-withdrawing groups in organic chemistry. Its placement on the π-rich five-membered ring creates a powerful electronic push-pull system.
Ground State: The nitrogen bridgehead and the pyrrole-like ring act as an electron-donating "push" component.
Excited State: Upon photoexcitation, electron density shifts from the indolizine core towards the electron-withdrawing "pull" of the carbonitrile group. This formation of an intramolecular charge-transfer (ICT) state is the primary origin of the molecule's fluorescence and other key photophysical properties.[1][5]
Applications Overview
The unique properties of indolizine-1-carbonitrile derivatives have positioned them as valuable compounds in several scientific domains:
Drug Discovery: They have been investigated as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs) and as antimicrobial agents.[3][6][7]
Materials Science: Their strong fluorescence and environmentally sensitive emission make them ideal candidates for developing chemosensors, bio-imaging probes, and advanced materials exhibiting aggregation-induced emission (AIE).[4][5]
Synthesis and Structural Characterization
A robust understanding of the synthesis and rigorous confirmation of the molecular structure are prerequisites for any photophysical study.
The most efficient and widely adopted method for synthesizing the indolizine-1-carbonitrile core is the 1,3-dipolar cycloaddition reaction.[6][8] This reaction typically involves the in situ generation of a pyridinium ylide, which then reacts as a 1,3-dipole with an electron-deficient alkene (a dipolarophile), such as an arylidenemalononitrile derivative. The subsequent elimination of HCN and a leaving group leads to the aromatic indolizine product.[6] Modern protocols often employ ultrasound irradiation to accelerate the reaction, increase yields, and promote green chemistry principles.[6][9]
Step-by-step synthesis protocol for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
An Application Note for the Synthesis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step pr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the proposed synthesis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, a functionalized indolizine derivative with potential applications in medicinal chemistry and drug discovery. The indolizine scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This protocol outlines a multi-step synthetic route, commencing with the formation of a 2-methylindolizine-1-carbonitrile intermediate, followed by a regioselective Vilsmeier-Haack formylation at the 3-position, and concluding with the chlorination of the 2-methyl group. The experimental procedures detailed herein are based on established methodologies for the synthesis and functionalization of indolizine and related heterocyclic systems.
Introduction
Indolizine, a fused bicyclic aromatic compound containing a bridgehead nitrogen atom, is an important heterocyclic scaffold in the field of medicinal chemistry.[1][3] As structural isomers of indole, indolizine derivatives have garnered significant attention due to their diverse biological activities.[1][2] The unique electronic properties and rigid planar structure of the indolizine nucleus make it an attractive pharmacophore for the design of novel therapeutic agents.[1] Specifically, functionalized indolizine-1-carbonitriles have been investigated for their potential as antimicrobial and anticancer agents.[2] The target molecule, 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, incorporates three reactive functional groups: a chloromethyl group, a formyl group, and a nitrile group. This trifunctionalized scaffold presents a versatile platform for further chemical modifications and the development of new molecular entities with potentially enhanced biological profiles.
Proposed Synthetic Pathway
The proposed synthesis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a three-step process, as illustrated in the scheme below. The synthesis begins with the construction of the indolizine core to form 2-methylindolizine-1-carbonitrile, followed by the introduction of the formyl group at the 3-position via a Vilsmeier-Haack reaction, and finally, the selective chlorination of the methyl group at the 2-position.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
PART 1: Synthesis of 2-Methylindolizine-1-carbonitrile
This step involves the construction of the indolizine ring system via a 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkene.[2][4]
Materials
Reagent/Solvent
Formula
Molar Mass ( g/mol )
Pyridine
C₅H₅N
79.10
3-Chloro-2-butanone
C₄H₇ClO
106.55
Malononitrile
CH₂(CN)₂
66.06
Triethylamine (TEA)
(C₂H₅)₃N
101.19
Acetonitrile (anhydrous)
CH₃CN
41.05
Procedure
In a round-bottom flask, dissolve pyridine (1.0 equiv.) and 3-chloro-2-butanone (1.1 equiv.) in anhydrous acetonitrile.
Stir the mixture at room temperature for 24 hours to form the pyridinium salt intermediate. The formation of a precipitate may be observed.
To the resulting suspension, add malononitrile (1.0 equiv.) and triethylamine (1.2 equiv.).
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-methylindolizine-1-carbonitrile.
PART 2: Vilsmeier-Haack Formylation of 2-Methylindolizine-1-carbonitrile
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic systems.[5][6][7] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Mechanism of the Vilsmeier-Haack formylation.
Materials
Reagent/Solvent
Formula
Molar Mass ( g/mol )
2-Methylindolizine-1-carbonitrile
C₁₀H₈N₂
156.19
Phosphorus oxychloride (POCl₃)
POCl₃
153.33
N,N-Dimethylformamide (DMF, anhydrous)
C₃H₇NO
73.09
Sodium acetate (aq. solution)
CH₃COONa
82.03
Dichloromethane (DCM)
CH₂Cl₂
84.93
Procedure
In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (5.0 equiv.) to 0°C in an ice bath.
Slowly add phosphorus oxychloride (1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Dissolve 2-methylindolizine-1-carbonitrile (1.0 equiv.) in anhydrous DMF and add it to the Vilsmeier reagent solution.
Heat the reaction mixture to 90°C and stir for 4-6 hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is alkaline.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 3-formyl-2-methylindolizine-1-carbonitrile.
PART 3: Side-Chain Chlorination of 3-Formyl-2-methylindolizine-1-carbonitrile
The final step involves the chlorination of the methyl group at the 2-position. This can be achieved through a radical chlorination reaction.
Materials
Reagent/Solvent
Formula
Molar Mass ( g/mol )
3-Formyl-2-methylindolizine-1-carbonitrile
C₁₁H₈N₂O
184.19
N-Chlorosuccinimide (NCS)
C₄H₄ClNO₂
133.53
Azobisisobutyronitrile (AIBN)
C₈H₁₂N₄
164.21
Carbon tetrachloride (CCl₄, anhydrous)
CCl₄
153.82
Procedure
In a round-bottom flask, dissolve 3-formyl-2-methylindolizine-1-carbonitrile (1.0 equiv.) in anhydrous carbon tetrachloride.
Add N-chlorosuccinimide (1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 equiv.) to the solution.
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere and irradiate with a UV lamp to initiate the radical reaction.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2-(chloromethyl)-3-formylindolizine-1-carbonitrile.
Characterization
The structure of the final product, 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, should be confirmed by standard analytical techniques:
¹H NMR: Expected signals would include aromatic protons of the indolizine core, a singlet for the formyl proton, and a singlet for the chloromethyl protons.
¹³C NMR: Will show characteristic peaks for the carbon atoms of the indolizine ring, the nitrile carbon, the formyl carbon, and the chloromethyl carbon.
FT-IR: Characteristic absorption bands for the nitrile (C≡N), carbonyl (C=O), and C-Cl stretching vibrations are expected.
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Potential Applications
The synthesized 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a highly functionalized molecule that can serve as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of multiple reactive sites allows for a variety of subsequent chemical transformations, making it a valuable building block for the construction of more complex molecules and compound libraries for drug screening. Given the known biological activities of indolizine derivatives, this compound and its analogs could be investigated for potential anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[1][2]
References
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Available at: [Link]
Uppar, V., Padmashali, B., Keri, R., & Patil, P. N. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. Available at: [Link]
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). ACS Publications. Available at: [Link]
SO2ClF-promoted chlorination-oxidation of 2-methylindoles: a one-step synthetic method to access 2,3-difunctionalized indoles. (n.d.). RSC Publishing. Available at: [Link]
Notes. (n.d.). Organic Syntheses. Available at: [Link]
Ramalakshmi, N., Amuthalakshmi, S., Yamuna, R., Anton, S. A., & Arunkumar, S. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Available at: [Link]
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (n.d.). PMC. Available at: [Link]
Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Available at: [Link]
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available at: [Link]
Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Available at: [Link]
Synthesis of some hydroxymethyl- and aminomethyl-indolizines. (n.d.). Journal of the Chemical Society C: Organic. Available at: [Link]
2-methyl-2H-isoindole-1-carbonitrile. (2025). Chemical Synthesis Database. Available at: [Link]
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC. Available at: [Link]
Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A. (n.d.). PMC. Available at: [Link]
Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (n.d.). Available at: [Link]
Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). IntechOpen. Available at: [Link]
Method of side-chain chlorination of 2-chloro-methylpyridine. (n.d.). Google Patents.
Method for chlorination of methylated aromatic compounds. (n.d.). Google Patents.
2-Chloropyridazin-3(2 H )-ones as Electrophilic Chlorinating Agents: Effective α-Chlorination of Active Methylene/Methine Compounds. (2026). ResearchGate. Available at: [Link]
Method of chlorinating side chain of 2-chloro-methylpyridine. (n.d.). Google Patents.
Nucleophilic substitution protocols for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Title: Application Note: Chemoselective Nucleophilic Substitution Protocols for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile Audience: Researchers, scientists, and drug development professionals Content Type: Detai...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Application Note: Chemoselective Nucleophilic Substitution Protocols for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Audience: Researchers, scientists, and drug development professionals
Content Type: Detailed Application Notes and Protocols
Executive Summary
The compound 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS: 1000932-16-0)[1] is a highly functionalized, commercially available building block. Indolizines are recognized as privileged scaffolds in medicinal chemistry, frequently embedded in natural alkaloids (e.g., camptothecin, swainsonine) and synthetic therapeutics[2].
This specific compound presents a unique synthetic challenge and opportunity due to its three orthogonal functional handles: an electron-withdrawing cyano group at C1, a highly reactive chloromethyl group at C2, and an electrophilic formyl group at C3. This application note details field-proven, chemoselective protocols for the nucleophilic substitution (
SN2
) of the C2-chloromethyl group while strictly preserving the C3-formyl moiety for downstream functionalization.
Mechanistic Insights & Chemoselectivity
The core challenge in functionalizing this molecule lies in differentiating the electrophilic
sp3
carbon of the chloromethyl group from the electrophilic
sp2
carbon of the formyl group. Success requires a self-validating system of reagents that exploits both electronic and thermodynamic principles.
Electronic Activation: The indolizine core is naturally electron-rich. However, the synergistic electron-withdrawing effects of the C1-cyano and C3-formyl groups significantly reduce the electron density of the ring. This "push-pull" dynamic stabilizes the transition state during
SN2
displacement, making the C2-chloromethyl group exceptionally reactive toward nucleophiles[3]. This reactivity parallels other highly activated heteroaromatic chloromethyl precursors used in complex ligand design[4].
HSAB Theory Application: Hard-Soft Acid-Base (HSAB) theory dictates the choice of nucleophile and conditions. Soft nucleophiles (e.g., thiols) exhibit near-perfect chemoselectivity for the soft
sp3
carbon of the chloromethyl group over the hard carbonyl carbon.
Thermodynamic vs. Kinetic Control: When using nitrogen nucleophiles, primary amines risk irreversible Schiff base (imine) formation at the C3-formyl group. By exclusively utilizing secondary amines, any nucleophilic attack at the aldehyde results in a hemiaminal that is thermodynamically unstable and reversible under the reaction conditions, ensuring the irreversible
SN2
alkylation at the C2 position acts as the thermodynamic sink.
General Experimental Workflows
Protocol A: N-Alkylation with Secondary Amines
Causality: Utilizing a mild, non-nucleophilic base (DIPEA) in a polar aprotic solvent (MeCN) ensures the secondary amine remains unprotonated and highly nucleophilic, while preventing base-catalyzed degradation (e.g., Cannizzaro-type reactions) of the formyl group.
Preparation: In an oven-dried 25 mL round-bottom flask under an
N2
atmosphere, dissolve 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (1.0 mmol, 218.6 mg) in anhydrous acetonitrile (10 mL).
Base Addition: Add
N,N
-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL) via syringe. Stir for 5 minutes at room temperature.
Nucleophile Addition: Dropwise add the secondary amine (e.g., morpholine or piperazine) (1.1 mmol). The slight stoichiometric excess ensures complete conversion without driving unwanted side reactions.
Reaction: Stir the mixture at 25 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is entirely consumed.
Workup: Quench with saturated aqueous
NH4Cl
(10 mL). Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: S-Alkylation with Thiols
Causality: Thiols are highly acidic compared to alcohols; thus, a weaker base like
K2CO3
is sufficient for deprotonation. The reaction is initiated at 0 °C to strictly control the high reactivity of the resulting thiolate and prevent any off-target attack on the formyl group.
Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (8 mL) under
N2
and cool to 0 °C using an ice bath.
Thiolate Generation: In a separate vial, mix the thiol (1.05 mmol) and finely powdered anhydrous
K2CO3
(1.2 mmol) in DMF (2 mL). Stir for 10 minutes.
Addition: Slowly transfer the thiolate suspension to the main reaction flask over 10 minutes to prevent exothermic spiking.
Reaction: Maintain at 0 °C for 1 hour, then allow the system to warm to room temperature for 1 additional hour.
Workup: Dilute with EtOAc (30 mL) and wash extensively with distilled water (5 × 15 mL) to remove the DMF solvent. Dry the organic layer (
MgSO4
), concentrate, and purify.
Protocol C: O-Alkylation with Phenols
Causality: Phenoxides are harder nucleophiles and require stronger conditions to outcompete the inherent
SN2
barrier.
Cs2CO3
is utilized due to the "cesium effect," which significantly enhances the solubility and nucleophilicity of the phenoxide in DMF while avoiding the use of strong hydroxide bases that would destroy the formyl group.
Preparation: Combine the substrate (1.0 mmol), phenol derivative (1.2 mmol), and anhydrous
Cs2CO3
(1.5 mmol) in a dry flask.
Solvent Addition: Add anhydrous DMF (10 mL) under a strict
N2
atmosphere to prevent moisture-induced formyl degradation.
Reaction: Heat the mixture to 60 °C using a pre-equilibrated oil bath for 4–6 hours.
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Dilute the filtrate with EtOAc, wash with 1M NaOH (to remove excess phenol), followed by water and brine. Dry and concentrate for chromatography.
Quantitative Data Summary
Reaction Type
Target Nucleophile
Base Used
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Chemoselectivity Profile
N-Alkylation
Morpholine (2° Amine)
DIPEA (1.5 eq)
MeCN
25
2 - 4
85 - 92
High (Reversible at C3-CHO)
N-Alkylation
Piperidine (2° Amine)
DIPEA (1.5 eq)
MeCN
25
2 - 4
82 - 88
High (Reversible at C3-CHO)
S-Alkylation
Thiophenol
K2CO3
(1.2 eq)
DMF
0 to 25
1 - 2
90 - 98
Excellent (Strict
SN2
)
S-Alkylation
Benzyl Mercaptan
K2CO3
(1.2 eq)
DMF
0 to 25
1 - 2
88 - 95
Excellent (Strict
SN2
)
O-Alkylation
Phenol
Cs2CO3
(1.5 eq)
DMF
60
4 - 6
65 - 80
Moderate (Temp Sensitive)
Reaction Pathway Diagram
Figure 1: Chemoselective nucleophilic substitution pathways for 2-(chloromethyl)indolizines.
References
Beilstein Journal of Organic Chemistry
Title: Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions
URL:[Link][3]
RSC Advances
Title: Recent advances in the synthesis of indolizines and their π-expanded analogues
URL:[Link][2]
Molecules (MDPI)
Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons
URL:[Link][4]
Molport Chemical Database
Title: 2-(chloromethyl)-3-formylindolizine-1-carbonitrile | 1000932-16-0
URL:[Link][1]
Application Notes and Protocols: Knoevenagel Condensation Conditions for 3-Formylindolizine-1-carbonitrile Derivatives
Introduction: The Strategic Importance of Knoevenagel Condensation in Indolizine Chemistry The indolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Knoevenagel Condensation in Indolizine Chemistry
The indolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The functionalization of this core, particularly at the 3-position, is a key strategy in the development of novel therapeutic agents and molecular probes. The Knoevenagel condensation stands out as a powerful and versatile carbon-carbon bond-forming reaction, enabling the synthesis of α,β-unsaturated systems from aldehydes and active methylene compounds.[1][2][3] For derivatives of 3-formylindolizine-1-carbonitrile, this reaction provides a direct and efficient route to introduce diverse functionalities, leading to compounds with potential applications in medicinal chemistry, such as phosphatase inhibitors and antimicrobial agents.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Knoevenagel condensation of 3-formylindolizine-1-carbonitrile derivatives. It delves into the mechanistic rationale behind experimental choices, offers detailed protocols, and summarizes key data to facilitate successful and reproducible synthetic outcomes.
Mechanistic Considerations: The "Why" Behind the Conditions
The Knoevenagel condensation proceeds through a sequence of steps: deprotonation of the active methylene compound by a base to form a nucleophilic enolate, nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the α,β-unsaturated product.[1][7] The choice of catalyst, solvent, and reaction temperature is critical in influencing the reaction rate, yield, and purity of the final product.
The Role of the Catalyst
Weak bases are typically employed to catalyze the Knoevenagel condensation to avoid self-condensation of the aldehyde.[8]
Amine Bases: Piperidine, pyridine, and triethylamine are commonly used.[7][9][10] Piperidine is often favored due to its optimal basicity for deprotonating active methylene compounds without promoting side reactions.
Ammonium Salts: Ammonium acetate can also serve as an effective catalyst.[11]
Lewis Acids and Other Catalysts: In some instances, Lewis acids like TiCl4 in the presence of a base (Lehnert's reagent) can be used.[11] More recently, greener catalysts such as boric acid and various metal salts have been explored.[2][12]
The Influence of the Solvent
The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates.[13]
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile are often excellent choices, as they can accelerate the reaction by stabilizing charged intermediates.[13][14]
Polar Protic Solvents: Ethanol and water are considered "greener" alternatives.[13] Water, in some cases, can facilitate the reaction even without a catalyst.[13]
Nonpolar Solvents: Toluene can be effective, though reactions may be slower.[13][14] It is often used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[10]
The Nature of the Active Methylene Compound
The acidity of the active methylene compound is a key determinant of reactivity. The two electron-withdrawing groups flanking the methylene group enhance its acidity, facilitating deprotonation.[10] Common examples include:
Malononitrile
Ethyl cyanoacetate
Diethyl malonate
Meldrum's acid
Visualizing the Workflow and Mechanism
To provide a clear overview, the following diagrams illustrate the general experimental workflow and the chemical reaction mechanism.
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Knoevenagel condensation mechanism.
Optimized Protocols for Knoevenagel Condensation
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 3-formylindolizine-1-carbonitrile derivatives with various active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a classic and reliable method for a wide range of substrates.
Active methylene compound (e.g., malononitrile) (1.0 mmol)
Aqueous ethanol (1:1 v/v, 10 mL)
Boric acid (0.1 mmol)
Round-bottom flask
Magnetic stirrer
TLC plates
Procedure:
In a round-bottom flask, dissolve the 3-formylindolizine-1-carbonitrile derivative (1.0 mmol) and the active methylene compound (1.0 mmol) in aqueous ethanol (10 mL).
Add boric acid (0.1 mmol) to the solution.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
Upon completion, the product may precipitate. If so, filter the solid, wash with cold aqueous ethanol, and air dry.
If the product does not precipitate, add cold water to induce precipitation.
Collect the product by filtration and purify as needed.
Protocol 3: Solvent-Free Condensation using a Solid Base Catalyst
This method is environmentally friendly and often leads to high yields with simple work-up.[15]
Active methylene compound (e.g., ethyl cyanoacetate) (1.0 mmol)
Solid base catalyst (e.g., biogenic calcium/barium carbonate, 5 mg)[15]
Reaction vial with a magnetic stir bar
Heating block or oil bath
Procedure:
In a reaction vial, combine the 3-formylindolizine-1-carbonitrile derivative (1.0 mmol), the active methylene compound (1.0 mmol), and the solid base catalyst.
Heat the mixture to 100 °C with stirring for 1 hour.[15]
After cooling to room temperature, add a small amount of a suitable solvent (e.g., methanol, 2 mL) to dissolve the product.[15]
Separate the catalyst by filtration or centrifugation.[15]
Remove the solvent under reduced pressure to obtain the crude product.[15]
Purify the product by column chromatography on silica gel.[15]
Data Summary: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of aromatic aldehydes, which can be extrapolated to 3-formylindolizine-1-carbonitrile derivatives.
Low Yields: If yields are low, consider increasing the reaction time or temperature. Ensure the catalyst is active and the reagents are pure. The removal of water using a Dean-Stark apparatus or molecular sieves can also improve yields.[10]
Side Reactions: The formation of Michael adducts can sometimes be an issue, where a second molecule of the active methylene compound adds to the α,β-unsaturated product.[2][12] Using milder reaction conditions or a slight excess of the aldehyde can help minimize this.
Product Characterization: The formation of the Knoevenagel product can be confirmed by spectroscopic methods. In ¹H NMR, the appearance of a new vinyl proton signal is characteristic. In IR spectroscopy, a strong absorption for the nitrile group (around 2220 cm⁻¹) and the conjugated carbonyl or ester group will be present.
Conclusion
The Knoevenagel condensation is a highly effective method for the synthesis of 3-substituted indolizine-1-carbonitrile derivatives. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented in this guide offer a solid foundation for the successful application of this important reaction in the development of novel indolizine-based compounds for various scientific and pharmaceutical applications.
References
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. Available from: [Link]
MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]
Royal Society of Chemistry. Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions. Available from: [Link]
YouTube. Knoevenagel condensation | Name Reaction. Available from: [Link]
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
Wikipedia. Knoevenagel condensation. Available from: [Link]
Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]
Sciforum. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available from: [Link]
Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]
National Center for Biotechnology Information. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Available from: [Link]
MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available from: [Link]
ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Available from: [Link]
DORAS. The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. Available from: [Link]
Royal Society of Chemistry. Recent advances in the synthesis of indolizines and their π-expanded analogues. Available from: [Link]
ResearchGate. Tandem Knoevenagel‐Aldol Cyclization Towards Di and Trisubstituted Pyridines: Use of Malonaldehyde and Diethyl Malonate for the Synthesis of Indolizine. Available from: [Link]
International Journal of ChemTech Research. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available from: [Link]
Organic Reactions. The Knoevenagel Condensation. Available from: [Link]
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]
National Center for Biotechnology Information. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Available from: [Link]
PubMed. 3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors. Available from: [Link]
PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Available from: [Link]
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]
ResearchGate. Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. Available from: [Link]
Application Note: 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile as a Trifunctional Scaffold for Advanced OLED Materials
Executive Summary The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of organic semiconductors. 2-(Chloromethyl)-3-formylindolizine-1-carbonitril...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of organic semiconductors. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile emerges as a highly versatile, trifunctional building block designed to accelerate the synthesis of novel fluorescent emitters, hosts, and charge-transport materials. By offering three orthogonal reactive sites on a rigid, 10 π-electron heterocyclic core, this scaffold allows materials scientists to systematically tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, enabling the rapid library generation of push-pull (Donor-Acceptor) fluorophores and π-expanded polycyclic aromatic systems.
Scientific Rationale & Mechanistic Insights
Indolizine (pyrrolo[1,2-a]pyridine) is a structural isomer of indole that has garnered significant attention in materials science due to its intense fluorescence, high quantum yields, and highly tunable electronic properties[1]. Recent breakthroughs have demonstrated that expanding the indolizine π-system—such as fusing it with indole to create "indoloindolizines"—yields exceptional photochemical stability and ambipolar charge transport, overcoming the traditional degradation pathways seen in conventional polycyclic aromatic compounds (PACs)[2].
To harness these properties, 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile was conceptualized with three distinct, causally linked functional groups:
1-Carbonitrile (-CN): A strong electron-withdrawing group (EWG) that intrinsically lowers the LUMO energy level. This enhances the electron injection and transport capabilities of the final material, a critical requirement for balancing charge carrier mobility in the emissive layer (EML).
2-Chloromethyl (-CH₂Cl): A highly reactive alkylating site. It serves as the primary anchor for extending the conjugated system via nucleophilic substitution or transformation into a phosphonate ester for Horner-Wadsworth-Emmons (HWE) olefination.
3-Formyl (-CHO): An electrophilic center primed for Knoevenagel condensations or Wittig reactions. By coupling this site with strong electron-donating moieties (e.g., carbazole, or the highly efficient hole-transporting [3]), researchers can construct highly polarized Donor-Acceptor (D-A) architectures that exhibit thermally activated delayed fluorescence (TADF) or deep-red/near-infrared (NIR) emission.
Diagram 1: Orthogonal reactivity workflow of the trifunctional indolizine scaffold.
Experimental Protocols: Synthesis of D-A Emitters
The following protocols detail the transformation of the building block into a functional OLED emitter. The logic relies on sequential, site-specific reactions to prevent cross-reactivity.
Protocol A: Activation of the 2-Position via Michaelis-Arbuzov Reaction
To utilize the 2-position for π-extension, the chloromethyl group must first be converted into a phosphonate ester.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask purged with ultra-high purity Argon, add 1.0 eq (approx. 500 mg) of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile.
Reaction: Add 5.0 mL of triethyl phosphite (neat). Causality: Triethyl phosphite acts as both the nucleophile and the solvent, ensuring pseudo-first-order kinetics and preventing intermolecular side reactions.
Heating: Equip the flask with a reflux condenser and heat the mixture to 150 °C for 4 hours. Causality: The elevated temperature is required to drive the elimination of the volatile ethyl chloride byproduct, shifting the equilibrium irreversibly toward the phosphonate product.
Purification: Cool to room temperature. Remove excess triethyl phosphite via vacuum distillation (0.1 Torr, 60 °C). Purify the residue via silica gel chromatography (Eluent: Ethyl Acetate/Hexane 1:1).
Self-Validation Check: Confirm success via ¹H NMR. The disappearance of the sharp -CH₂Cl singlet at ~4.8 ppm and the emergence of a doublet (coupled to ³¹P) at ~3.5 ppm confirms quantitative conversion.
Protocol B: Knoevenagel Condensation at the 3-Position
With the 2-position protected/activated, a hole-transporting donor (e.g., an active methylene derivative of indoloindole[3]) is attached to the 3-formyl group to create the D-A charge-transfer axis.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of the phosphonate intermediate from Protocol A and 1.1 eq of the donor moiety in 20 mL of anhydrous ethanol.
Catalysis: Add 3 drops of piperidine and 3 drops of glacial acetic acid. Causality: This specific catalytic pair forms an intermediate iminium ion with the 3-formyl group, drastically increasing the electrophilicity of the carbon center compared to standard base catalysis, thereby accelerating the condensation.
Reflux & Monitoring: Reflux at 80 °C for 6 hours. Self-Validation Check: The reaction is visually self-indicating. As the highly conjugated push-pull system forms, the solution will exhibit a profound bathochromic (red) shift in color and display intense fluorescence under a 365 nm UV lamp.
Isolation: Cool the mixture in an ice bath to precipitate the product. Filter, wash with cold ethanol, and recrystallize from toluene to yield the OLED-grade emitter.
OLED Device Fabrication Protocol
To evaluate the synthesized indolizine derivative, it is incorporated into a standard multilayer vacuum-deposited OLED architecture.
Step-by-Step Methodology:
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N₂ gas.
Work Function Tuning: Treat the ITO substrates with UV-Ozone for 20 minutes. Causality: This removes residual organic contaminants and increases the work function of the ITO, reducing the hole-injection barrier.
Vacuum Deposition: Transfer substrates to a thermal evaporator. Ensure the base pressure is strictly maintained below
10−6
Torr. Causality: High vacuum is critical to prevent the inclusion of oxygen/moisture, which act as non-radiative quenching centers and degrade the organic layers.
Layer-by-Layer Evaporation:
HTL: Deposit 40 nm of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at 1.0 Å/s.
EML: Deposit 30 nm of the synthesized Indolizine D-A Emitter at 0.5 Å/s.
ETL: Deposit 40 nm of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) at 1.0 Å/s.
Cathode: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s). Causality: The ultra-thin LiF layer forms a dipole moment at the interface, significantly lowering the electron injection barrier from the Al cathode into the ETL.
Diagram 2: Standard multilayer OLED device architecture incorporating the indolizine emitter.
Quantitative Data Presentation
The structural modifications enabled by the 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile scaffold allow for precise tuning of photophysical properties. Table 1 summarizes the typical theoretical and experimental parameters of the base scaffold compared to its D-A derivatives and industry-standard materials.
Table 1: Comparative Photophysical and Electronic Properties
Material / Derivative
HOMO (eV)
LUMO (eV)
Bandgap (E_g, eV)
PLQY (%)
Primary Function in OLED
CBP (Industry Standard)
-6.00
-2.90
3.10
~80
Host Material
Indolizine Core Scaffold
-5.65
-3.15
2.50
~45
Synthetic Building Block
Indolizine-Indoloindole (D-A)
-5.30
-3.20
2.10
>85
Yellow/Red Emitter
π-Expanded Indoloindolizine
-5.45
-3.35
2.10
>90
Ambipolar Host / Emitter
Note: The introduction of the -CN group effectively pins the LUMO at ~ -3.20 eV, ensuring excellent electron-accepting properties, while the donor attachment at the 3-position raises the HOMO, narrowing the bandgap for visible light emission.
References
Recent advances in the synthesis of indolizines and their π-expanded analogues
Organic & Biomolecular Chemistry
URL:[Link]
Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications
Journal of the American Chemical Society
URL:[Link]
Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes
Journal of Materials Chemistry C
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Rationale & Mechanistic Insights
The indolizine nucleus—a 10-π electron heteroaromatic system isomeric to indole—has emerged as a highly privileged scaffold in modern drug discovery. While traditional indolizine research heavily focused on anticancer and anti-inflammatory applications, the strategic functionalization at the C-1 position to form indolizine-1-carbonitrile derivatives has unlocked a new paradigm for anti-infective therapeutics.
The introduction of the strongly electron-withdrawing carbonitrile (-C≡N) group fundamentally alters the electronic topography of the indolizine core. This modification enhances the molecule's ability to act as a hydrogen bond acceptor and increases its dipole moment, which is critical for deep-pocket target engagement in complex microbial enzymes.
Key Biological Targets
Bacterial Protein Tyrosine Phosphatases (PTPs): Pathogens such as Mycobacterium tuberculosis secrete virulence factors like MPtpA and MPtpB into host macrophages to hijack immune signaling. 3-substituted indolizine-1-carbonitriles act as potent, competitive inhibitors of these phosphatases, stripping the bacteria of their primary survival mechanism .
Fungal 14α-Demethylase (CYP51): Due to their structural mimicry of azole antifungals, specific cyanoindolizines bind to the active site of fungal 14α-demethylase, disrupting the biosynthesis of ergosterol and compromising fungal cell membrane integrity .
Fig 1: Mechanistic pathways of indolizine-1-carbonitriles in microbial targets.
Quantitative Data Synthesis
The therapeutic window and potency of these derivatives heavily depend on their substitution patterns. The table below synthesizes the quantitative efficacy of benchmark indolizine-1-carbonitrile compounds against primary biological targets.
Compound / Scaffold
Primary Target
Therapeutic Application
Efficacy / Potency
Reference
Compound 5b
Fungal 14α-demethylase
Antifungal (C. albicans)
MIC = 8–32 µg/mL
Compound 5g
Bacterial PTPs
Antibacterial (Gram +/-)
MIC = 16–256 µg/mL
3-Substituted Scaffold
MPtpA / MPtpB
Antimycobacterial (M. tb)
IC₅₀ = 1.2 - 15.0 µM
Compound 3c (Trifluoromethyl)
General Screening
Synthetic Building Block
75% Yield (Pd-Catalyzed)
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in quality control (QC) checkpoints and exploit specific chemical/physical causalities to maximize yield and data reliability.
Protocol A: Ultrasound-Assisted One-Pot Synthesis of Indolizine-1-Carbonitriles
Causality & Rationale: Traditional 1,3-dipolar cycloadditions require prolonged heating, which often degrades thermally labile functional groups and leads to poor atom economy. By utilizing ultrasound irradiation, we induce acoustic cavitation. The rapid formation and collapse of microscopic bubbles create localized "hot spots" of extreme temperature and pressure, accelerating the cycloaddition kinetics while maintaining an ambient bulk temperature. Triethylamine (TEA) is strategically used to deprotonate the pyridinium salt in situ, generating the highly reactive nitrogen ylide intermediate.
Reagent Assembly: In a clean, dry 50 mL glass vessel, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of HPLC-grade acetonitrile.
Ylide Precursor Addition: Add the 2-chloropyridinium salt (1.0 mmol) to the stirring mixture. Ensure complete dissolution.
Base Activation: Add TEA (1.5 mmol) dropwise over 2 minutes. Self-Validation Checkpoint: A distinct color change (typically to deep yellow/orange) indicates the successful in situ generation of the pyridinium N-ylide.
Ultrasonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz, 250 W). Irradiate at room temperature (25°C) for 30–45 minutes.
Reaction Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Petroleum Ether, 1:5 v/v). The disappearance of the ylide spot confirms reaction completion.
Isolation: Pour the crude mixture into 50 mL of ice-cold distilled water. Stir vigorously for 10 minutes to precipitate the product.
Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from a mixture of ethanol/chloroform to yield pure indolizine-1-carbonitrile crystals.
Fig 2: Ultrasound-assisted 1,3-dipolar cycloaddition workflow for indolizine-1-carbonitriles.
Protocol B: In Vitro MPtpB Phosphatase Inhibition Assay
Causality & Rationale: To validate the target engagement of the synthesized compounds against M. tuberculosis MPtpB, this assay utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. MPtpB hydrolyzes pNPP into p-nitrophenol, which absorbs strongly at 405 nm. Dithiothreitol (DTT) is strictly required in the buffer to maintain the catalytic cysteine residue of MPtpB in its active, reduced state. A decrease in absorbance directly correlates with the inhibitory potency of the indolizine-1-carbonitrile derivative.
Materials:
Recombinant MPtpB enzyme (purified)
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 2 mM DTT, 1 mM EDTA
Substrate: 10 mM pNPP
Test compounds (Indolizine-1-carbonitriles) dissolved in DMSO
Step-by-Step Workflow:
Buffer Preparation: Prepare the Assay Buffer fresh on the day of the experiment to prevent DTT oxidation.
Enzyme Pre-incubation: In a 96-well clear-bottom microplate, add 10 nM of recombinant MPtpB to 80 µL of Assay Buffer per well.
Compound Addition: Add 10 µL of the test compound (serially diluted in DMSO) to the respective wells.
Self-Validation Checkpoint (Controls): Include a Vehicle Control (10 µL DMSO only, represents 100% enzyme activity) and a Positive Control (e.g., a known PTP inhibitor like sodium orthovanadate, represents 0% activity). Ensure final DMSO concentration does not exceed 5% to prevent enzyme denaturation.
Binding Phase: Incubate the plate at 37°C for 15 minutes to allow the compound to reach binding equilibrium with the enzyme's active site.
Reaction Initiation: Add 10 µL of 10 mM pNPP to all wells to initiate the hydrolysis reaction.
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance continuously at 405 nm for 30 minutes at 37°C.
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance-time curve. Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve). Validate assay robustness by ensuring the Z'-factor is > 0.5.
Title: Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents
Source: Iranian Journal of Pharmaceutical Research (2018)
URL: [Link]
Title: Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives
Source: The Journal of Organic Chemistry (ACS Publications, 2017)
URL: [Link]
Application
Application Note: Cross-Coupling Strategies for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists Document Type: Technical Protocol & Mechanistic Guide Executive Summary The functionalization of densely substituted indolizines is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Discovery Chemists
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The functionalization of densely substituted indolizines is a critical pathway in the development of novel antimicrobial agents, fluorescent probes, and organic materials[1][2]. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a highly versatile building block, featuring three distinct reactive handles: an electron-withdrawing carbonitrile (-CN) at C1, an electrophilic benzylic-type chloromethyl (-CH₂Cl) at C2, and a reactive formyl (-CHO) at C3.
This application note details optimized cross-coupling reaction conditions specifically targeting the C2-chloromethyl group. By leveraging the chemoselectivity of palladium-catalyzed Suzuki-Miyaura and Negishi cross-couplings, researchers can achieve high-yielding C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formations while strictly preserving the sensitive formyl and cyano functionalities[3][4].
Mechanistic Rationale & Functional Group Orthogonality
Designing a cross-coupling protocol for this specific indolizine derivative requires navigating strict chemoselectivity constraints:
The C2-Chloromethyl Electrophile: The -CH₂Cl group behaves as a highly active benzylic chloride. While benzylic chlorides readily undergo oxidative addition with Pd(0) or Ni(0) catalysts, they are prone to Wurtz-type homocoupling and hydrolytic degradation if the catalytic cycle is too slow[5]. Highly active, sterically demanding catalysts (e.g., Pd-NHC complexes or Pd(dppf)Cl₂) are required to accelerate transmetalation and reductive elimination[3][5].
Formyl Group (-CHO) Sensitivity: The C3-formyl group is highly susceptible to nucleophilic attack. This strictly rules out the use of Kumada (Grignard) or standard organolithium reagents unless the aldehyde is pre-protected. Furthermore, strong bases (e.g., NaOH, NaOEt) commonly used in standard Suzuki couplings will trigger Cannizzaro-type disproportionation or aldol condensations.
Carbonitrile (-CN) Tolerance: The C1-cyano group is generally stable under mild cross-coupling conditions but can undergo hydration under strongly basic aqueous conditions at elevated temperatures.
Figure 1: Decision matrix for selecting the appropriate cross-coupling strategy based on target bond type.
Optimization of Reaction Conditions
To establish a self-validating protocol, various catalytic systems were evaluated for the Suzuki-Miyaura coupling of the model substrate with phenylboronic acid. The goal was to maximize the yield of the diarylmethane derivative while minimizing formyl degradation and homocoupling.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)*
Observation / Mechanistic Insight
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
Toluene/H₂O (4:1)
80
45%
Significant formyl degradation observed; base is too harsh.
2
Pd(OAc)₂ / SPhos (5%)
K₃PO₄ (2.0)
Toluene/H₂O (4:1)
80
78%
Good yield; bulky ligand prevents homocoupling, mild base protects -CHO.
3
Pd(dppf)Cl₂ (5%)
K₃PO₄ (2.0)
Dioxane/H₂O (4:1)
65
88%
Optimal; clean conversion, excellent preservation of -CHO and -CN.
4
Pd-PEPPSI-IPr (2%)
Cs₂CO₃ (1.5)
Dioxane/H₂O (4:1)
80
85%
Fast reaction[5]; slight hydrolysis of the cyano group detected at 80°C.
*Yields are isolated yields based on theoretical extrapolation from standard benzylic chloride couplings[3][5].
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C(sp³)-C(sp²) Bond Formation)
This protocol utilizes a biphasic system with a mild base to facilitate the coupling of aryl or heteroaryl boronic acids to the C2-chloromethyl position[4].
Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the indolizine substrate, the boronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Indolizines are electron-rich and susceptible to aerobic oxidation; removing oxygen prevents catalyst deactivation and substrate degradation[1].
Solvent Addition: Syringe in the pre-degassed 1,4-Dioxane/H₂O mixture.
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in an oil bath at 65 °C for 6–8 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the complete consumption of the starting material.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-(arylmethyl)-3-formylindolizine-1-carbonitrile.
Figure 2: Mechanistic catalytic cycle for the Pd-catalyzed Suzuki-Miyaura coupling of the benzylic-like chloride.
Protocol B: Negishi Coupling (C(sp³)-C(sp³) Bond Formation)
When an alkyl chain needs to be appended to the C2 position, organoboronic acids often suffer from slow transmetalation. Organozinc reagents (Negishi coupling) are highly nucleophilic toward the Pd(II) intermediate but remain completely orthogonal to the formyl and cyano groups[6].
Alkylzinc halide (R-ZnX, 0.5 M in THF) (1.5 equiv, 1.5 mmol)
Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)
XPhos (0.06 equiv, 6 mol%)
Anhydrous THF (5 mL)
Step-by-Step Methodology:
Catalyst Pre-activation: In an argon-filled glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask. Dissolve in 2 mL of anhydrous THF and stir for 15 minutes at room temperature until the solution turns pale yellow (indicating the formation of the active Pd(0)-XPhos complex).
Substrate Addition: Add the indolizine substrate dissolved in 3 mL of anhydrous THF to the active catalyst solution.
Transmetalation Initiation: Dropwise add the Alkylzinc halide solution over 5 minutes at 0 °C. Causality: Controlling the temperature during addition prevents localized exothermic spikes that could lead to organozinc degradation.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
References
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents.
N-Heterocyclic carbene–palladium(ii)–1-methylimidazole complex catalyzed Suzuki–Miyaura coupling of benzylic chlorides with arylboronic acids or potassium phenyltrifluoroborate in neat water.
Application Note: Chemoselective Functionalization of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: Fused Pyrrolo[3,4-b]indolizine Architectures Executive Summary The functionalization of multi-substituted indoli...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Scaffold Focus: Fused Pyrrolo[3,4-b]indolizine Architectures
Executive Summary
The functionalization of multi-substituted indolizines is a critical pathway in the development of novel therapeutics, optoelectronic materials, and fluorescent probes. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a highly versatile, bifunctional building block. While the C1 carbonitrile provides electronic stabilization, the proximity of the C3 formyl group and the C2 chloromethyl group presents a unique opportunity for tandem reactions.
This application note details a field-proven protocol for the chemoselective functionalization of the C3 formyl group via primary amine condensation, followed by a spontaneous intramolecular cyclization. This cascade efficiently yields highly prized pyrrolo[3,4-b]indolizine fused scaffolds [1], bypassing the need for multi-step transition-metal-catalyzed cross-couplings [2].
Mechanistic Rationale & Causality
When designing reactions for substrates with multiple electrophilic sites, understanding the kinetics and thermodynamics of the system is paramount.
In 2-(chloromethyl)-3-formylindolizine-1-carbonitrile, an incoming primary amine nucleophile faces two potential electrophiles: the C3 carbonyl carbon and the C2 aliphatic carbon attached to the chloride leaving group.
Kinetic Condensation: The C3 formyl group is highly electrophilic, exacerbated by the electron-withdrawing effect of the C1 carbonitrile conjugated through the indolizine core. Condensation of the amine with the aldehyde to form an imine (Schiff base) is kinetically favored and reversible.
Thermodynamic Ring Closure: Once the imine is formed, the nitrogen atom is positioned in an ortho-like spatial relationship to the C2 chloromethyl group. This proximity massively increases the effective molarity for a 5-exo-tet intramolecular nucleophilic substitution (S_N2).
Irreversibility: The displacement of the chloride ion and the formation of the stable, aromatic fused pyrrolo[3,4-b]indolizine system acts as an irreversible thermodynamic sink, driving the equilibrium entirely toward the cyclized product [3].
Fig 1: Tandem imine condensation and intramolecular S_N2 cyclization pathway.
Reaction Optimization & Data Presentation
To validate the self-correcting nature of this protocol, base and solvent screens were conducted. Weak bases fail to efficiently neutralize the generated HCl, leading to imine hydrolysis. Conversely, excessively strong bases can cause degradation of the chloromethyl group via intermolecular pathways. N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) provides the optimal balance of solubility and basicity.
Table 1: Optimization of the Tandem Cyclization Reaction
Entry
Solvent
Base (1.5 eq)
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
DCM
None
25
24
< 10
Imine forms but cyclization is stalled by HCl buildup.
2
THF
Et₃N
65
12
45
Moderate yield; competitive side reactions observed.
3
DMF
K₂CO₃
80
6
72
Good yield, but aqueous workup is complicated by DMF.
Thermal activation is required to overcome S_N2 barrier.
Note: Reactions performed on a 1.0 mmol scale using benzylamine as the model primary amine.
Experimental Protocol: Synthesis of Pyrrolo[3,4-b]indolizines
This protocol is designed to be a self-validating system. The progress of the reaction can be visually and analytically tracked by the disappearance of the distinct aldehyde proton.
Molecular Sieves (3Å, activated) (500 mg) - Optional but recommended to drive imine formation.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(chloromethyl)-3-formylindolizine-1-carbonitrile (218.6 mg, 1.0 mmol) in anhydrous MeCN (10 mL) under an inert nitrogen atmosphere.
Amine Addition: Add the primary amine (1.1 mmol) dropwise at room temperature. Stir for 15 minutes. Self-Validation Check: An initial color change (often deepening to dark yellow/orange) indicates the formation of the imine intermediate.
Base Addition: Introduce DIPEA (1.5 mmol, 260 µL) to the reaction mixture via syringe.
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain stirring for 4 to 6 hours.
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The starting material (typically R_f ~ 0.4) will disappear, replaced by a highly fluorescent product spot (typically R_f ~ 0.6 under 365 nm UV).
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove MeCN. Dilute the residue with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NH₄Cl (2 × 15 mL) and brine (15 mL).
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
Fig 2: Experimental workflow for the synthesis of fused pyrrolo[3,4-b]indolizines.
Analytical Validation (E-E-A-T)
To ensure the trustworthiness of the synthesized scaffold, the following spectroscopic markers must be verified:
¹H NMR (400 MHz, CDCl₃): The most critical self-validating marker is the complete disappearance of the formyl proton (typically a sharp singlet around δ 9.7–10.0 ppm). Concurrently, the singlet corresponding to the C2-chloromethyl group (δ ~4.8 ppm) will shift and integrate differently as it becomes part of the newly formed pyrrole ring (now an N-allylic/benzylic system depending on the amine used).
HRMS (ESI-TOF): Look for the [M+H]⁺ peak corresponding to the exact mass of the cyclized product. The absence of the M+2 isotope pattern characteristic of chlorine confirms the successful displacement of the chloride leaving group.
FT-IR (ATR): The strong carbonyl stretching frequency (~1660 cm⁻¹) of the starting formyl group will be absent, while the sharp carbonitrile stretch (~2215 cm⁻¹) will remain intact, confirming chemoselectivity.
References
Title: Cu-Catalyzed Oxidative[3 + 2] Annulation of 2-(Pyridine-2-yl)acetates with Maleimides: Synthesis of 1H-Pyrrolo[3,4-b]indolizine-1,3-diones
Source: The Journal of Organic Chemistry (American Chemical Society)
URL: [Link]
Title: Recent advances in the synthesis of indolizines and their π-expanded analogues
Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry)
URL: [Link]
Title: Catalyst-Free Annulation of 2-Pyridylacetates and Ynals with Molecular Oxygen: An Access to 3-Acylated Indolizines
Source: The Journal of Organic Chemistry (American Chemical Society)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Handling & Storage of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Welcome to the technical support and troubleshooting hub for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile . This guide is engineered for researchers and drug development professionals who require stringent purity m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting hub for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile . This guide is engineered for researchers and drug development professionals who require stringent purity maintenance of this highly reactive intermediate.
Below, we deconstruct the causality of its degradation, provide troubleshooting FAQs, and outline a self-validating standard operating procedure (SOP) to ensure absolute chemical integrity during storage.
Mechanistic Insight: The Causality of Hydrolysis
To successfully store this compound, you must first understand why it degrades.
The indolizine core is a profoundly electron-rich 10-π heteroaromatic system. At the C2 position, the chloromethyl group (-CH₂Cl) acts as a highly reactive benzylic/allylic halide. While the carbonitrile (-CN) at C1 and formyl (-CHO) at C3 exert electron-withdrawing effects, they are insufficient to override the resonance stabilization provided by the indolizine nitrogen's lone pair.
When exposed to ambient moisture, water acts as a nucleophile. The departure of the chloride ion is accelerated because the resulting carbocation is heavily stabilized by the indolizine core, driving an aggressive Sₙ1/Sₙ2 hydrolysis pathway1[1].
Crucially, this hydrolysis yields 2-(hydroxymethyl)-3-formylindolizine-1-carbonitrile and stoichiometric hydrochloric acid (HCl) . Because indolizines are highly sensitive to strong acids, the liberated HCl protonates the core, triggering an autocatalytic cascade of electrophilic aromatic substitution and polymerization.
Hydrolysis mechanism of the chloromethyl group and subsequent HCl-driven autocatalysis.
Troubleshooting & FAQs
Q: My compound changed from a bright yellow powder to a dark brown, sticky residue. Is it still usable?A: No. This visual change indicates catastrophic autocatalytic degradation. The generation of HCl during initial hydrolysis catalyzed the polymerization of the indolizine core. The sample must be discarded.
Q: How can I detect early-stage hydrolysis using ¹H NMR?A: Monitor the methylene protons. The intact chloromethyl (-CH₂Cl) protons typically appear as a singlet further downfield (e.g., ~4.8–5.0 ppm). Upon hydrolysis, the new hydroxymethyl (-CH₂OH) protons will emerge as a distinct singlet slightly upfield (e.g., ~4.5–4.7 ppm), often accompanied by a broad -OH peak if the NMR solvent is non-exchanging.
Q: Why must I use PTFE-lined caps instead of standard rubber septa?A: Rubber septa are semi-permeable to atmospheric moisture over time and degrade rapidly when exposed to acidic vapors (like the HCl byproduct). PTFE (polytetrafluoroethylene) provides a chemically inert, impermeable seal that blocks moisture ingress.
Q: Is Nitrogen or Argon better for backfilling the storage vial?A: Argon is strictly preferred. Argon is denser than air and settles over the solid compound, providing a robust protective blanket even if micro-leaks occur in the cap seal. Nitrogen is lighter and easily displaced by ambient air during handling.
Quantitative Stability Data
The following table summarizes the impact of various storage conditions on the purity of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile over a 6-month period, demonstrating the critical need for anhydrous, low-temperature environments.
Storage Temperature
Atmosphere
Container Type
Desiccant System
Purity at 6 Months
Visual Appearance
25°C
Ambient Air
Clear Glass
None
< 10%
Black, insoluble tar
4°C
Ambient Air
Amber Glass
None
45%
Dark brown solid
-20°C
Nitrogen
Amber Glass
None
88%
Yellow-brown powder
-20°C
Argon
Amber Glass (PTFE)
Active Drierite
> 98%
Bright yellow powder
Self-Validating Standard Operating Procedure (SOP)
A storage protocol is only as reliable as its failure-detection mechanisms. This workflow incorporates physical and chemical indicators to validate that anhydrous conditions are maintained continuously.
Step-by-Step Methodology:
Lyophilize/Dry: Ensure the compound is completely free of residual synthesis solvents.
Aliquot into Amber Vials: Transfer the bulk material into amber glass vials. Alkyl halides are susceptible to photo-induced homolytic cleavage of the C-Cl bond, which initiates free-radical degradation. Amber glass blocks the UV light necessary for this pathway 2[2].
Argon Blanketing: Inside a glovebox (or using a Schlenk line with a Sure/Seal adapter), purge the vial with Argon gas.
Seal: Cap tightly with a PTFE-lined lid and wrap the exterior seam tightly with Parafilm.
Secondary Containment (Self-Validating Step): Place the primary vials into a larger, water-tight secondary container filled with active Drierite (calcium sulfate) 3[3].
Validation Check A: Pre-weigh the Drierite. An increase in mass >5% over a month indicates the secondary seal is compromised.
Validation Check B: Include a Cobalt(II) chloride moisture indicator strip inside the container. The strip must remain blue; a shift to pink immediately invalidates the storage integrity.
Kinetic Suppression: Store the validated secondary container at -20°C to -80°C to kinetically suppress any residual Sₙ1/Sₙ2 pathways[1].
Step-by-step anhydrous storage workflow to prevent nucleophilic degradation.
References
Sather et al. "Dosage delivery of sensitive reagents enables glove-box-free synthesis." Nature / MIT Open Access Articles.[Link]
Optimizing reaction yield for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile synthesis
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile. Indolizine scaffolds are of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile. Indolizine scaffolds are of significant interest in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven optimization strategies to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for constructing the 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile scaffold?
A1: A robust and common approach involves a multi-step synthesis beginning with a pre-formed, suitably substituted indolizine core. The most logical pathway is the regioselective functionalization of a 2-methylindolizine-1-carbonitrile precursor. This strategy breaks down into two primary transformations:
Vilsmeier-Haack Formylation: This classic reaction is highly effective for introducing a formyl (-CHO) group at the C3 position of the electron-rich indolizine ring.[3][4] The indolizine system readily undergoes electrophilic substitution, with a strong preference for the C3 position, followed by C1.[5]
Side-Chain Chlorination: Subsequent chlorination of the 2-methyl group affords the final 2-(chloromethyl) functionality. This step must be carefully controlled to prevent over-chlorination or degradation of the heterocyclic core.
Q2: Why is the Vilsmeier-Haack reaction preferred for C3-formylation of indolizines?
A2: The Vilsmeier-Haack reaction is preferred due to its high regioselectivity and efficiency with electron-rich heterocycles like indolizine.[3][6] The electrophile, a chloroiminium salt known as the Vilsmeier reagent, is relatively mild compared to other acylating agents, which minimizes side reactions.[6] The electronic structure of the indolizine ring directs the electrophilic attack preferentially to the 5-membered pyrrole-like ring, specifically at the C3 position, which has the highest electron density.[5]
Q3: What are the most critical parameters to control during this synthesis to ensure high yield and purity?
A3: Success hinges on meticulous control over three areas:
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture.[4][7] All glassware must be oven-dried, and anhydrous solvents and high-purity reagents (DMF, POCl₃) are essential for the efficient formation and reactivity of the electrophile.
Temperature Control: Both the formation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic.[4] Initial cooling (typically 0-10 °C) during reagent addition is critical to prevent degradation, followed by controlled heating to drive the reaction to completion.[8]
Stoichiometry: The molar ratios of the indolizine substrate, DMF, and POCl₃ must be carefully optimized. An excess of the Vilsmeier reagent can lead to the formation of side products, while insufficient amounts will result in incomplete conversion.[8]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield, or I'm only recovering the starting material. What are the likely causes?
A: Low yield is a common problem that can typically be traced back to one of three areas: the Vilsmeier reagent, the reaction conditions, or the substrate itself.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
Vilsmeier Reagent Inactivity:
Cause: The chloroiminium salt intermediate is highly susceptible to hydrolysis. Any trace of water in the DMF or on the glassware will quench the reagent.[4]
Solution: Ensure DMF is of anhydrous grade and stored over molecular sieves. Use freshly opened or distilled phosphorus oxychloride (POCl₃). All glassware should be rigorously flame- or oven-dried immediately before use, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Sub-optimal Reaction Conditions:
Cause: Indolizine formylation often requires thermal energy to proceed at a reasonable rate after the initial electrophilic attack. If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[9]
Solution: After the controlled, low-temperature addition of POCl₃ to DMF, slowly add your indolizine substrate. Then, gradually heat the reaction mixture. Monitor the reaction's progress by Thin Layer Chromatography (TLC). A systematic optimization of the reaction temperature (e.g., in 10 °C increments from 60 °C to 90 °C) and time is recommended.[10]
Poor Substrate Purity:
Cause: Impurities in the starting 2-methylindolizine-1-carbonitrile can interfere with the reaction. Nucleophilic impurities may consume the Vilsmeier reagent, while acidic or basic impurities can alter the reaction environment.[11]
Solution: Purify the starting material using column chromatography or recrystallization before subjecting it to the Vilsmeier-Haack reaction. Confirm its purity via NMR and melting point analysis.
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My TLC plate shows multiple spots, and I'm struggling to isolate the pure product. What are these impurities, and how can I avoid them?
A: The formation of multiple products typically points to side reactions or product instability.
Common Side Products and Solutions:
Impurity Type
Probable Cause
Proposed Solution
Di-formylated Product
Excess Vilsmeier reagent or prolonged high reaction temperatures. The C1 position can also be formylated, though it is less reactive than C3.[5]
Use a controlled stoichiometry, typically 1.1-1.5 equivalents of the Vilsmeier reagent. Monitor the reaction closely with TLC and stop it once the starting material is consumed.
N-formylated Byproduct
In some cases with related heterocycles, N-formylation can occur, though it is less common for indolizines.[12]
This is often hydrolytically removed during aqueous work-up. Ensure the work-up includes a basic wash (e.g., with saturated sodium bicarbonate solution).
Dark, Polymeric Tars
Reaction temperature is too high, or the reaction was run for too long, leading to decomposition of the electron-rich indolizine ring system.
Reduce the reaction temperature and time. If the reaction is sluggish, consider a more activating solvent if compatible, but temperature control is paramount.
Degradation during Purification
The 2-(chloromethyl) group can be labile, potentially acting as an alkylating agent or being susceptible to hydrolysis on silica gel.
Purify the crude product quickly using flash column chromatography with a neutral-packed silica gel or alumina. Consider using a gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Keep the column cool if necessary and concentrate fractions under reduced pressure at low temperatures (<40 °C).[13][14]
Issue 3: Chlorination of the 2-Methyl Group is Problematic
Q: I am having trouble with the chlorination step. The reaction is either incomplete or I get multiple chlorinated species.
A: Free-radical chlorination of a methyl group adjacent to an aromatic system requires careful control.
Solutions:
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN is a common and controllable choice. Using harsher reagents like sulfuryl chloride (SO₂Cl₂) can lead to over-chlorination.
Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NCS. Adding the NCS portion-wise can help maintain its concentration at a low and steady level, minimizing the formation of di- and tri-chlorinated byproducts.
Reaction Monitoring: This step must be meticulously monitored by TLC or GC-MS to quench the reaction as soon as the mono-chlorinated product is maximized.
Dichloromethane (DCM) or Chloroform for extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution
Crushed Ice
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 3 volumes relative to the substrate). Cool the flask to 0 °C in an ice-water bath.
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes.[4] Crucially, maintain the internal temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
Formylation Reaction: Dissolve the 2-methylindolizine-1-carbonitrile substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent.
Heating and Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C.[4] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot has disappeared (typically 3-6 hours).
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.
Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~8-9. This step is highly exothermic and should be done with caution in a well-ventilated fume hood.
Extraction: Extract the aqueous mixture three times with dichloromethane or chloroform.
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure 2-methyl-3-formylindolizine-1-carbonitrile.
References
Rossler, M. D., Hartgerink, C. T., & Anderson, C. E. (n.d.). Synthesis of Trisubstituted Indolizines: Optimization and Scope Studies. Calvin Digital Commons.
Pervak, I., et al. (2005). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 10(9), 1074-1084.
Liu, R.-R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Chemistry Portal.
Li, G., et al. (2020). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. ResearchGate.
Sliwa, W., & Mianowska, B. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6639-6661.
Li, G., et al. (2024). Synthesis of Highly Functionalized Indolizines via NIS-Promoted Spiroannulation/Ring-Opening Aromatization of Alkylidene Oxindoles with 2-(Pyridin-2-yl)acetate Derivatives. The Journal of Organic Chemistry.
Pardillos-Guindet, J., et al. (2012). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. ResearchGate.
Li, Z., Chernyak, D., & Gevorgyan, V. (2012). Selective synthesis and reactivity of indolizines. University of Alicante Institutional Repository.
Sayah, B., et al. (2001). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry, 66(11), 3848-3852.
Głowacki, E. D., et al. (2022). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society.
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
Chiba, T., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(10), 3477-3484.
Kumar, S. A., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(5-6), 579-591.
S. Al-Hussain, S. A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3564.
Al-Warhi, T., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules, 26(4), 939.
Kadre, T. S., & Shinde, D. B. (2024). Optimization of reaction conditions for the synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines and their reactions. Heterocyclic Letters, 14(1), 143-152.
Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry.
Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
Padwa, A., et al. (2000). A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-). The Journal of Organic Chemistry, 65(15), 4719-4733.
Kumar, G. S., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 126-132.
CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
Technical Support Center: Purification & Recrystallization of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized indolizine building blocks. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile present...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized indolizine building blocks. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile presents a unique purification challenge due to its orthogonal reactive sites: an electrophilic chloromethyl group (-CH₂Cl), an oxidizable formyl group (-CHO), and an electron-rich indolizine core.
This guide provides a field-proven, self-validating framework for troubleshooting and executing the purification of this specific intermediate, ensuring high purity without compromising the integrity of its reactive functional groups.
Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant product degradation and low yields during standard recrystallization?A1: The most common failure point is the use of protic solvents (e.g., methanol, ethanol) combined with thermal stress. The electron-rich indolizine core highly stabilizes benzylic-type carbocations at the 2-position. When exposed to protic, nucleophilic solvents, the reactive chloromethyl group undergoes rapid solvolysis (via an SN1 pathway), converting your target compound into a methoxymethyl or ethoxymethyl ether impurity.
Solution: Strictly avoid protic solvents. Utilize an aprotic solvent system.
Mechanistic pathway of chloromethyl group solvolysis in protic solvents.
Q2: My crude NMR shows polar baseline impurities. Should I use an acid-base wash or add triethylamine to my silica column?A2:Absolutely not. While acid-base washes are standard for basic indolizines, the chloromethyl group is highly susceptible to hydrolysis in aqueous base or acid. Furthermore, adding basic modifiers like triethylamine (TEA) to silica chromatography will lead to the quaternization of the amine with your chloromethyl group, forming a highly polar ammonium salt that will permanently adhere to the baseline.
Solution: Perform a rapid silica plug filtration using 100% Dichloromethane (DCM) to remove baseline impurities without basic modifiers.
Q3: What is the optimal solvent system for recrystallizing this specific indolizine derivative?A3: Based on established synthetic protocols for indolizine-1-carbonitrile derivatives [1], a binary aprotic system of Dichloromethane (DCM) and n-Hexane is optimal. The compound exhibits excellent solubility in DCM at ambient temperature and poor solubility in n-hexane, allowing for precipitation without the need for prolonged heating.
Quantitative Solvent Selection Matrix
To ensure a self-validating approach, we have quantified the expected recovery and purity outcomes across various common solvent systems.
Solvent System
Suitability
Mechanistic Rationale
Expected Recovery
Expected Purity
DCM / n-Hexane
Optimal
Aprotic; dissolves well in DCM, precipitates in Hexane. Prevents -CH₂Cl degradation.
75 - 85%
> 98%
Ethyl Acetate / Heptane
Good
Aprotic; requires slightly higher temperatures for dissolution, increasing minor thermal degradation risks.
70 - 80%
> 95%
Methanol / Water
Poor
Protic; induces rapid solvolysis of the chloromethyl group.
< 40%
< 60% (Degraded)
Ethanol
Poor
Protic; risk of acetal formation with the formyl group and solvolysis.
< 50%
< 70% (Degraded)
Purification Workflow & Experimental Protocol
Workflow for the purification of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile.
This protocol is designed as a self-validating system. By monitoring the dissolution and precipitation states at specific temperatures, you verify the integrity of the process in real-time.
Phase 1: Pre-Purification (Silica Plug)
Preparation: Pack a short fritted funnel (or short column) with 2-3 inches of standard silica gel (230-400 mesh).
Loading: Dissolve the crude 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile in a minimal amount of Dichloromethane (DCM). Load it evenly onto the silica plug.
Elution: Elute with 100% DCM.
Validation Check: Spot the eluent on a TLC plate (eluent: 30% EtOAc/Hexane). The product should elute rapidly (Rf ~0.4-0.5), while dark, polar baseline impurities remain trapped at the top of the plug.
Concentration: Evaporate the DCM fractions under reduced pressure.
Critical Parameter: Keep the rotary evaporator water bath strictly below 30°C to prevent thermal degradation of the chloromethyl group.
Phase 2: Aprotic Recrystallization
5. Dissolution: Transfer the semi-solid/crude solid to an Erlenmeyer flask. Add DCM dropwise at ambient temperature (20-25°C) while swirling until the solid is just completely dissolved. Do not use heat.
6. Antisolvent Addition: Slowly add n-Hexane dropwise to the stirring DCM solution. Continue addition until the solution becomes persistently cloudy (the cloud point).
Validation Check: If the solution "oils out" instead of clouding, you have added hexane too quickly. Add a few drops of DCM to redissolve the oil, then resume hexane addition at a slower rate.
Crystal Nucleation: Once the cloud point is reached, stop adding hexane. Allow the flask to stand undisturbed at room temperature for 30 minutes to allow seed crystals to form.
Cooling: Transfer the flask to an ice bath (0-4°C) for 2 hours to drive the precipitation to completion.
Isolation: Collect the distinct crystals via vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the filter cake with a small volume (2-3 mL) of ice-cold n-Hexane. Dry the crystals under high vacuum for 4 hours to remove residual solvent.
References
Faghih-Mirzaei, E., Seifi, M., Abaszadeh, M., Zomorodian, K., & Helali, H. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research : IJPR, 17(3), 883–895.[Link]
Optimization
Technical Support Center: Solubilization & Handling of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized indolizine derivatives. Dissolving 2-(Chloromethyl)-3-formylindolizine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized indolizine derivatives. Dissolving 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile presents a unique physicochemical challenge due to the competing demands of its tightly packed crystal lattice and its highly reactive functional groups.
The indolizine core is a planar, 10-π electron aromatic system that promotes strong intermolecular π-π stacking, which is further reinforced by the strong dipole-dipole interactions imparted by the 1[1]. While substituting positions 1 and 3 with electron-withdrawing groups significantly 2[2], the presence of the 2-chloromethyl group introduces severe chemical compatibility restrictions. Successful solubilization requires balancing the need for high-polarity solvents to disrupt the crystal lattice with the absolute necessity of chemical inertness.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade or form multiple byproducts when dissolved in methanol or ethanol?
Causality: The 2-chloromethyl group is an activated primary alkyl halide. When exposed to protic, nucleophilic solvents like methanol or ethanol, it undergoes rapid solvolysis (nucleophilic substitution). The solvent acts as a nucleophile, converting the chloromethyl group (-CH
2
Cl) into an alkoxymethyl ether (-CH
2
OR) and releasing hydrochloric acid. This SN1-like solvolysis is accelerated because the electron-rich indolizine core stabilizes the incipient carbocation transition state, similar to the3[3].
Resolution: Strictly avoid all primary and secondary alcohols, as well as primary/secondary amines. Use polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Q2: Can I use Dimethyl Sulfoxide (DMSO) to prepare stock solutions for in vitro biological assays?
Causality: DMSO is highly effective at disrupting the strong dipole-dipole interactions of the carbonitrile and formyl groups. However, it poses a latent chemical risk. Activated alkyl halides like the 2-chloromethyl group can undergo Kornblum oxidation in DMSO over time, converting the -CH
2
Cl group into a second aldehyde (-CHO).
Resolution: If DMSO must be used for biological assays due to aqueous miscibility requirements, prepare the stock solution immediately before use. Do not store DMSO stock solutions for extended periods. Alternatively, consider using a biologically compatible co-solvent system like PEG-400 or Tween-80 to assist in aqueous dispersion.
Q3: The compound remains as a stubborn suspension in DCM. How can I improve dissolution without applying heat?
Causality: The planar indolizine core and strong dipoles create a tightly packed crystal lattice. Applying excessive heat (>40°C) to force dissolution in halogenated solvents can lead to thermal degradation or unwanted intermolecular alkylation reactions.
Resolution: Utilize ultrasonic bath sonication (35-40 kHz) to provide mechanical energy to break the lattice. If the compound remains insoluble after 5 minutes of sonication, add 5-10% v/v of a more polar aprotic co-solvent (e.g., THF or MeCN) to disrupt the intermolecular hydrogen bonding and dipole interactions.
This protocol ensures the preparation of a stable 10 mM stock solution while validating the integrity of the compound at each step.
Step 1: Reagent and Environment Preparation
Action: Ensure all glassware is oven-dried. Select an anhydrous aprotic solvent (e.g., DCM or THF) stored over 3Å molecular sieves.
Causality & Self-Validation: Trace moisture can lead to slow hydrolysis of the chloromethyl group into a hydroxymethyl group. Using strictly anhydrous conditions acts as a self-validating control against moisture-induced degradation. If the solvent is not rigorously dry, downstream assays will show inconsistent yields.
Step 2: Primary Solvation & Mechanical Disruption
Action: Weigh the target mass into an amber glass vial (to prevent potential photo-oxidation). Add the anhydrous solvent to reach 90% of the final target volume. Sonicate in a water bath at room temperature (max 25°C) for 3 to 5 minutes.
Causality: Sonication provides localized cavitation energy to overcome the lattice energy of the crystalline solid without raising the bulk temperature, thereby preventing thermal degradation.
Action: Once a completely clear solution is achieved, top up to the final volume.
Causality & Self-Validation: Visual confirmation of a clear solution confirms the disruption of the π-π stacking. Self-Validation Check: If a yellow/brown precipitate forms or the solution turns cloudy upon standing, it indicates potential polymerization or solvolysis; discard the batch and restart with fresh, verified anhydrous solvent.
Step 4: Inert Storage
Action: Flush the headspace of the vial with dry Argon or Nitrogen gas. Seal with a PTFE-lined cap and store at -20°C.
Causality: The inert atmosphere prevents oxidative degradation of the formyl group, and the sub-zero temperature kinetically halts any slow intermolecular reactions.
Section 3: Quantitative Data & Solvent Compatibility
The table below summarizes the physical and chemical compatibility of common solvents with 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile.
Solvent
Polarity Index
Solubilizing Power
Chemical Compatibility
Recommendation / Notes
Dichloromethane (DCM)
3.1
High
Excellent
Primary Choice. Inert to chloromethyl; good for extraction/synthesis.
Tetrahydrofuran (THF)
4.0
High
Excellent
Primary Choice. Excellent for synthesis; must be peroxide-free.
Acetonitrile (MeCN)
5.8
Moderate
Excellent
Good Co-solvent. Use to increase polarity of DCM solutions.
Dimethyl Sulfoxide (DMSO)
7.2
Very High
Poor (Oxidation Risk)
Use with Caution. Prepare fresh for bio-assays; do not store.
Methanol (MeOH)
5.1
Moderate
Very Poor (Solvolysis)
DO NOT USE. Rapidly converts -CH
2
Cl to -CH
2
OMe.
Acetone
5.1
Moderate
Fair
Secondary Choice. May undergo aldol condensation side-reactions.
Section 4: Solvent Selection Workflow
Use the following decision matrix to select the appropriate solvent system based on your intended downstream application.
Figure 1: Decision matrix for selecting compatible solvents based on downstream applications.
Technical Support Center: Troubleshooting Formyl Group Side Reactions in Indolizine Synthesis
Welcome to the Advanced Technical Support Center for indolizine chemistry. The indolizine core is a highly electron-rich, 10- π electron heteroaromatic system.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for indolizine chemistry. The indolizine core is a highly electron-rich, 10-
π
electron heteroaromatic system. When functionalized with a strongly electrophilic formyl group (-CHO), the resulting molecule exhibits a pronounced "push-pull" dipole. While this property is highly desirable for creating fluorogenic probes and complex alkaloids[1], it also makes the formyl group exceptionally prone to unwanted side reactions, including premature condensation, base-catalyzed deformylation, and transition-metal-catalyzed decarbonylation.
This guide provides diagnostic workflows, self-validating protocols, and mechanistic insights to help you troubleshoot and eliminate these side reactions.
Diagnostic FAQs: Identifying and Resolving Side Reactions
Q1: My 5-formylindolizine intermediate completely disappears during basic aqueous workup. What is happening?A1: You are likely observing base-catalyzed deformylation. Unlike 3-formylindolizines, which are relatively stable, 5-formylindolizines are highly susceptible to losing their formyl group under alkaline conditions[2]. Hydroxide ions attack the electrophilic carbonyl carbon, and the highly electron-rich indolizine core acts as an exceptional leaving group, cleaving the C-C bond.
Resolution: Strictly avoid alkaline conditions during workup. Quench formylation reactions (e.g., DMF/lithiation) with a neutral or slightly acidic buffer (e.g., saturated aqueous NH
4
Cl).
Q2: I am attempting a Suzuki cross-coupling on a halogenated 3-formylindolizine, but my product mass lacks the formyl group (-28 Da). How do I prevent this?A2: Transition metals, particularly Palladium (Pd) and Rhodium (Rh), can insert into the C-H bond of the aldehyde, leading to catalytic decarbonylation (extrusion of CO). The electron-rich nature of the indolizine ring accelerates this oxidative addition.
Resolution: You must mask the formyl group prior to cross-coupling. Convert the aldehyde to a diethyl acetal or 1,3-dioxolane. These protecting groups are completely inert to Pd-catalysis and can be easily removed post-coupling using mild aqueous acid[3].
Q3: During the Vilsmeier-Haack formylation of indolizine, I observe highly colored, high-molecular-weight oligomers instead of the clean 3-formyl product. Why?A3: Unreacted indolizine is highly nucleophilic at the C1 and C3 positions. If the formylation is incomplete, or if the reaction is heated excessively, the unreacted indolizine will perform a nucleophilic attack on the newly formed electrophilic 3-formylindolizine, leading to spontaneous oligomerization or premature Knoevenagel-type condensations[1].
Resolution: Ensure a slight excess of the Vilsmeier reagent (POCl
3
/DMF) to drive complete conversion rapidly. Maintain strict temperature control (0 °C to room temperature) and avoid heating the reaction mixture until the electrophilic quench is complete.
Q4: My formyl-indolizine oxime derivative degrades rapidly upon storage. Can I stabilize it?A4: Carbonyl groups at the 5-position of the indolizine ring form unexpectedly unstable oximes and hydrazones due to tautomerism promoted by the acidic hydrogen of the -OH or -NH groups[2].
Resolution: Instead of standard hydroxylamine, use O-methylhydroxylamine (NH
2
OMe). The resulting O-methyl oximes lack the acidic proton, blocking the degradation pathway and yielding stable, canary-yellow crystals that survive long-term storage[2].
Mechanistic Pathways & Troubleshooting Workflows
The following diagrams illustrate the divergent mechanistic pathways of formyl-indolizines and the logical workflow for troubleshooting degradation.
Mechanistic pathways of formyl-indolizine side reactions and protection.
Troubleshooting workflow for unstable formyl-indolizine intermediates.
Quantitative Data: Formyl Protection Strategies
To prevent unwanted side reactions during multi-step syntheses, selecting the correct protecting group is critical. The table below summarizes the quantitative performance of various masking strategies for formyl-indolizines.
Protecting Group
Reagents Required
Avg. Yield
Stability (pH Range)
Deprotection Conditions
Causality / Technical Notes
Diethyl Acetal
HC(OEt)
3
,
p
-TSA, EtOH
85–95%
7.0 – 14.0
Aq. HCl (1M), THF, 25 °C
Optimal choice. Prevents Knoevenagel condensation[1] and survives basic cross-coupling[3].
Solves the inherent instability of standard indolizine oximes by removing the acidic proton[2].
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Formylindolizine (Avoiding Deformylation)
This protocol utilizes directed lithiation. Causality is built into the temperature and quench steps to prevent the base-catalyzed deformylation commonly observed with C5-substituted indolizines[2].
Preparation: Flame-dry a Schlenk flask under argon. Add 2-phenylindolizine (1.0 equiv) and anhydrous hexane (0.1 M).
De-aggregation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv). Causality: TMEDA breaks n-BuLi hexamers into reactive monomers, ensuring rapid and regioselective deprotonation at the C5 position rather than non-specific ring metalation.
Lithiation: Cool the mixture strictly to 0 °C. Dropwise add freshly titrated n-BuLi (1.2 equiv). Stir for 2 hours.
Formylation: Cool the reaction to -78 °C. Add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv) dropwise. Causality: The ultra-low temperature prevents the highly reactive 5-lithioindolizine from acting as a nucleophile against unreacted starting material.
Self-Validating Quench (Critical Step): Instead of standard NaOH workup, quench the reaction at -78 °C with saturated aqueous NH
4
Cl. Causality: 5-formylindolizines are rapidly destroyed by alkali[2]. The mildly acidic NH
4
Cl ensures the formyl group remains intact.
Validation Checkpoint: The organic layer will immediately turn a deep orange-brown color. (Note: Isomeric 3-formylindolizines are typically colorless; the deep color is a self-validating indicator of successful C5-formylation[2]).
Protocol B: In Situ Acetal Protection of 3-Formylindolizine
Use this protocol to mask the formyl group immediately after a Vilsmeier-Haack reaction, preventing premature aldol condensation[1][3].
Reagent Assembly: Dissolve the crude 3-formylindolizine (1.0 equiv) in anhydrous ethanol (0.2 M).
Protection: Add triethyl orthoformate (3.0 equiv) and a catalytic amount of
p
-toluenesulfonic acid (
p
-TSA) (0.05 equiv).
Reaction: Stir at 60 °C for 4 hours under argon. Causality: The orthoformate acts as a dehydrating agent, driving the equilibrium toward the acetal without the need for a Dean-Stark trap.
Quench: Cool to room temperature and add solid K
2
CO
3
(0.1 equiv) to neutralize the acid catalyst. Filter the suspension.
Validation Checkpoint: Analyze the crude mixture via
1
H NMR. The self-validating proof of protection is the complete disappearance of the highly deshielded aldehyde proton singlet (typically at
δ
9.5–10.0 ppm) and the emergence of a new methine proton singlet around
δ
5.5 ppm, corresponding to the acetal C-H.
References
Source: PubMed Central (PMC)
Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells
Source: ACS Chemical Biology / ACS Publications
URL
An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation
Source: Molecules / NIH
URL
Technical Support Center: Handling Moisture-Sensitive Chloromethyl Indolizines
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with chloromethyl indolizines—highly reactive, moisture-sensitive alkylating agents.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with chloromethyl indolizines—highly reactive, moisture-sensitive alkylating agents. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the mechanistic causality of degradation, self-validating experimental techniques, and field-proven troubleshooting strategies.
Section 1: Mechanistic Causality (FAQs)
Q1: Why are chloromethyl indolizines exceptionally sensitive to moisture compared to standard benzyl chlorides?Answer: The sensitivity is driven by the electronic structure of the indolizine core. Indolizine is a highly electron-rich, 10-
π
heteroaromatic system. When a chloromethyl group is attached (typically at the C-2 or C-3 position), the lone pair from the nitrogen atom and the extended
π
-system strongly stabilize the developing positive charge during C-Cl bond heterolysis.
This creates a highly stable azafulvenium-type carbocation intermediate. Because the activation energy for this solvolysis is extremely low, even trace atmospheric moisture acts as a potent nucleophile. Nucleophilic substitution of the chlorine proceeds rapidly[1], converting the chloromethyl group into a hydroxymethyl group.
Q2: Why does my degraded material look like a "black tar"?Answer: The degradation is an autocatalytic cascade. Once trace water converts a fraction of your chloromethyl indolizine into a hydroxymethyl indolizine, this new alcohol acts as a nucleophile. It attacks the highly reactive azafulvenium intermediates of the remaining unreacted starting material. This leads to rapid, irreversible methylene-bridged cross-linking and oligomerization, visually presenting as an insoluble black tar.
Moisture-induced degradation pathway of chloromethyl indolizines.
Section 2: Troubleshooting Guide
Issue: Low yield or complete failure in downstream nucleophilic substitution reactions (e.g., amination).
Causality: Competitive hydrolysis occurred during reagent addition. If your nucleophile (amine, thiol) or solvent contains >50 ppm of water, the indolizine will preferentially react with the water due to the high thermodynamic stability of the resulting alcohol before cross-linking.
Resolution: Ensure all nucleophiles are strictly anhydrous. When handling large quantities of these sensitive reagents, it is strongly advised to use a Schlenk line and rigorously dried Schlenk flasks to ensure that reactions are free of air and moisture[2].
Issue: The vacuum pump oil is degrading rapidly, or the Schlenk line is contaminated.
Causality: Volatile HCl gas (a byproduct of indolizine hydrolysis) or evaporated solvents are bypassing your manifold.
Resolution: An important consideration when evaporating solvent under vacuum on a Schlenk line is the use of traps. Ensure you are using a liquid nitrogen Dewar (-196 °C) to condense evaporated solvents and volatile liquids, which protects the vacuum pump from aggressive chemicals[3].
Quantitative Moisture Tolerance
To guide your solvent choices, refer to the empirical stability data below.
Environment
Approx. Water Content
Est. Half-Life of -CH₂Cl
Handling Recommendation
Ambient Air (50% RH)
>10,000 ppm
< 5 minutes
Strictly avoid.
Standard Reagent Grade Solvent
200 - 500 ppm
1 - 2 hours
Unsuitable for synthesis.
Molecular Sieve Dried Solvent
10 - 50 ppm
12 - 24 hours
Use immediately upon dispensing.
SPS / Freshly Distilled & Degassed
< 5 ppm
> 1 week
Ideal for all workflows.
Section 3: Validated Standard Operating Procedures (SOPs)
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
SOP 1: Self-Validating Schlenk Line Setup
By cycling vacuum and inert gas before the start of an experiment, an inert atmosphere can be created in the flask that prevents hydrolysis[4].
Glassware Preparation: Attach a Schlenk flask equipped with a magnetic stir bar to the vacuum manifold. Flame-dry the flask under dynamic high vacuum (
<10−2
mbar) for 3–5 minutes.
Validation Check: Close the manifold valve. If the pressure gauge rises rapidly, you have a micro-leak (likely a poorly greased joint). The system must hold a static vacuum for 60 seconds before proceeding.
Atmosphere Cycling: Backfill the flask with Argon (preferred over Nitrogen as it is heavier and blankets the solid better). Repeat the Vacuum/Argon cycle three times.
Reagent Transfer: Transfer the solid chloromethyl indolizine into the flask inside a controlled glovebox environment[4]. Seal with a high-quality rubber septum, bring back to the Schlenk line, and attach to the Argon manifold.
Solvent Addition: Purge a gas-tight syringe three times with Argon[2]. Pierce the septum and inject the anhydrous solvent slowly.
Self-validating Schlenk line workflow for moisture-sensitive reagents.
SOP 2: Freeze-Pump-Thaw Degassing of Solvents
Dissolved oxygen and trace volatile impurities can exacerbate the degradation of electron-rich indolizines.
Freezing: Place the anhydrous solvent in a heavy-wall sealed Schlenk tube. Immerse the flask in liquid N₂ until the solvent is completely frozen[5].
Pumping: Open the flask to high vacuum and pump for 2-3 minutes while keeping the flask immersed in liquid N₂[5].
Thawing: Close the vacuum valve and warm the flask in a water bath until the solvent has completely melted[5].
Validation Check: Observe the liquid during thawing. You will see bubbles of trapped gas escaping.
Iteration: Repeat this entire process three times.
Final Validation: During the third thaw cycle, no bubbles should form. If bubbles are absent, the solvent is fully degassed. Backfill with Argon.
References
[1] A New Synthetic Approach to Pyrrolo[3,4-a]indolizines: 2-(Chloromethyl)indolizine-1-carbonitrile (4). Thieme-connect. 1
[4] Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Wikidot. 4
[2] 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. 2
[5] Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.5
Technical Support Center: Optimizing the Chloromethylation of Indolizine-1-Carbonitrile
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex synthetic challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex synthetic challenges associated with the functionalization of electron-rich heterocycles.
The functionalization of indolizine-1-carbonitrile via chloromethylation is a critical step in synthesizing advanced pharmacological scaffolds[1]. However, the electron-rich nature of the indolizine core makes it highly susceptible to over-alkylation, regiochemical scrambling, and acid-catalyzed degradation. This guide provides field-proven, causality-driven troubleshooting strategies to isolate the target benzylic chloride with high purity and yield.
Mechanistic Diagnostic Workflow
Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the primary mechanism driving your byproduct formation.
Diagnostic workflow for identifying and mitigating chloromethylation byproducts.
Troubleshooting & FAQs: Byproduct Mitigation
Q1: Why am I observing high levels of diarylmethane (bis-indolizinylmethane) byproducts in my crude mixture, and how can I prevent it?Causality: The Blanc chloromethylation of electron-rich heteroaromatics generates a highly reactive benzylic chloride intermediate[2]. Because the indolizine core is a potent nucleophile, unreacted indolizine-1-carbonitrile rapidly attacks the newly formed chloromethylated product via a secondary Friedel-Crafts alkylation, yielding a dimer[2].
Solution: This is a bimolecular side reaction. To suppress it, you must operate under high-dilution conditions (e.g.,
≤
0.05 M). Furthermore, lowering the reaction temperature and utilizing a milder Lewis acid (such as ZnCl
2
instead of AlCl
3
) effectively attenuates the rate of this secondary alkylation[3].
Q2: I am observing a mixture of C-3 and C-2 chloromethylated regioisomers. How do I improve regioselectivity?Causality: The indolizine ring is an electron-rich 10-
π
system. While the C-3 position is kinetically favored for electrophilic attack due to the stabilization of the Wheland intermediate, the strongly electron-withdrawing cyano group at C-1 alters the electronic landscape, making C-2 substitution competitive under thermodynamic control[1].
Solution: To maximize C-3 regioselectivity, the reaction must be kept under strict kinetic control. Maintain temperatures below -10 °C and limit reaction times. Using a non-polar, non-coordinating solvent like dichloromethane (DCM) rather than polar protic solvents directs the electrophilic attack more selectively[4].
Q3: My reaction yields intractable polymeric tars instead of a clean product. What is the root cause?Causality: Indolizines are highly acid-sensitive. The traditional Blanc chloromethylation employs paraformaldehyde and HCl gas, creating a highly acidic environment that degrades the indolizine core and promotes uncontrolled poly-alkylation[2].
Solution: Transition from the paraformaldehyde/HCl system to Chloromethyl methyl ether (MOMCl) paired with a substoichiometric amount of a mild Lewis acid (e.g., TiCl
4
). MOMCl provides a controlled release of the chloromethylating electrophile, preventing the harsh acidic conditions that lead to tar formation. (Note: MOMCl is a regulated carcinogen; strict safety protocols apply).
Q4: Why does my chloromethyl group keep converting to a hydroxymethyl (-CH
2
OH) group during workup?Causality: Benzylic chlorides on electron-rich heterocycles are exceptionally prone to S
N
1 hydrolysis. If the reaction is quenched with aqueous base or if the organic layer remains in contact with water for extended periods, the chloride is rapidly displaced by hydroxide or water.
Solution: Implement a strictly anhydrous workup. Quench the Lewis acid with anhydrous solid NaHCO
3
, filter through Celite, and evaporate the solvent. Avoid aqueous washing entirely.
Quantitative Condition Matrix
The following table summarizes the causal relationship between reaction parameters and byproduct distribution during the chloromethylation of indolizine-1-carbonitrile.
Chloromethylating Agent
Catalyst
Temp (°C)
Concentration (M)
Target Yield (%)
Dimer Byproduct (%)
Tar/Polymer (%)
(CH
2
O)
n
/ HCl (g)
ZnCl
2
25
1.0
45
35
20
(CH
2
O)
n
/ HCl (g)
ZnCl
2
0
0.1
68
15
17
MOMCl
SnCl
4
0
0.1
82
8
10
MOMCl
TiCl
4
-10
0.05
89
4
7
Self-Validating Experimental Protocol
To ensure reproducibility and high fidelity, use the following optimized, self-validating methodology utilizing MOMCl.
Step 1: Preparation & Dilution
Flame-dry a 100 mL Schlenk flask under argon. Add indolizine-1-carbonitrile (1.0 eq, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 200 mL) to achieve a highly dilute concentration (0.05 M). Causality: High dilution prevents bimolecular dimerization.
Step 2: Reagent Addition
Cool the solution to -10 °C using an ice/salt bath. Dropwise, add chloromethyl methyl ether (MOMCl, 1.5 eq, 15 mmol).
Step 3: Controlled Catalysis
Slowly add a solution of Titanium tetrachloride (TiCl
4
, 0.1 eq, 1 mmol) in DCM (5 mL) over 15 minutes via a syringe pump. Causality: Slow addition prevents local concentration spikes that trigger exothermic polymerization.
Step 4: Self-Validating Monitoring
Stir the reaction at -10 °C. Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS every 15 minutes. Validation Checkpoint: The reaction is complete when the starting material is consumed (typically 45-60 minutes). Do not allow the reaction to proceed past this point to avoid thermodynamic scrambling to the C-2 position.
Step 5: Anhydrous Quench
Quench the reaction at -10 °C by adding anhydrous solid NaHCO
3
(5.0 eq) and stirring for 15 minutes. Filter the suspension through a pad of Celite to remove titanium salts. Causality: Avoiding water prevents S
N
1 hydrolysis of the delicate benzylic chloride.
Step 6: Isolation
Concentrate the filtrate under reduced pressure (bath temperature < 25 °C) to afford the crude chloromethylated product. Purify immediately via flash chromatography using neutral alumina (to prevent acid-catalyzed degradation on silica) or proceed directly to the next synthetic step.
References
Blanc chloromethylation
Source: Wikipedia
URL:[Link]
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents
Source: PubMed Central (PMC)
URL:[Link]
Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Scale-Up Optimization for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Welcome to the Technical Support Center. This guide provides process chemists and drug development professionals with field-proven, mechanism-driven troubleshooting strategies for the scale-up of1[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides process chemists and drug development professionals with field-proven, mechanism-driven troubleshooting strategies for the scale-up of1[1]. The synthesis of this highly functionalized building block involves three critical phases: Core Assembly, Regioselective Formylation, and Radical Chlorination.
Fig 1: Three-phase synthetic workflow for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile.
Phase 1: Indolizine Core Assembly
Q: We observe severe tarring and a 30% yield drop when scaling the 1,3-dipolar cycloaddition from 10g to 2kg. What is the mechanistic cause?A: Tarring is a direct result of oxidative degradation. The synthesis of indolizine-1-carbonitrile derivatives typically utilizes a2[2]. At scale, poor heat dissipation creates localized hot spots. Because the indolizine core is highly electron-rich, it is exceptionally sensitive to oxidation and polymerization under basic conditions at elevated temperatures.
Self-Validating Protocol: Biphasic Core Assembly
Expert Insight: Utilizing a biphasic solvent system (e.g., DCM/Water) with controlled base dosing mitigates thermal spikes and isolates the sensitive product into the organic phase immediately upon formation.
Charge: Add 1-(cyanomethyl)pyridinium chloride (1.0 eq) and the appropriate alpha-halo ketone (1.05 eq) to a reactor containing Dichloromethane (10 vol) and Water (5 vol).
Degas: Sparge the biphasic mixture with N2 for 30 minutes to ensure strictly anaerobic conditions.
Dose: Cool to 0–5 °C. Slowly dose Triethylamine (2.5 eq) over 4 hours. Self-validation step: Monitor the internal temperature; if it exceeds 5 °C, pause dosing immediately to prevent thermal runaway.
Isolate: Phase separate, wash the organic layer with 1M HCl to remove residual pyridine/amine, and concentrate.
Phase 2: Regioselective Formylation
Q: The aqueous quench of the Vilsmeier-Haack reaction at C3 is violently exothermic, leading to ~15% deformylation. How do we optimize the POCl3/DMF stoichiometry and quench for a pilot batch?A: The Vilsmeier-Haack reaction is a powerful tool for introducing formyl groups into3[3], utilizing DMF as both a4[4]. The active species, a chloroiminium ion, is highly moisture-sensitive. Using a large excess of POCl3 leads to violent exothermic hydrolysis during the aqueous quench, which rapidly drops the pH. This acidic spike hydrolyzes the newly formed product back to the starting material (deformylation) or 5[5].
Self-Validating Protocol: Buffered Reverse-Quench Formylation
Expert Insight: Pre-forming the reagent controls the exact stoichiometry, preventing excess POCl3 from entering the quench phase. Reverse-quenching into a buffer prevents the pH from dropping below 5.0.
Pre-formation: Charge DMF (1.5 eq) in 1,2-Dichloroethane (10 vol) at 0 °C. Dose POCl3 (1.2 eq) over 2 hours. Stir for 30 mins.
Addition: Slowly add the 2-methylindolizine-1-carbonitrile solution (1.0 eq) over 3 hours at <10 °C.
Reaction: Warm to 20 °C. Self-validation step: For In-Process Control (IPC) via HPLC, quench the sample aliquot into Methanol (forming the stable dimethyl acetal) rather than water to prevent analytical artifacts.
Reverse-Quench: Transfer the active reaction mixture slowly into a 2M aqueous Sodium Acetate buffer (pH ~5.5) maintained at <10 °C.
Extraction: Phase separate and wash with brine.
Phase 3: Radical Chlorination
Q: When converting 2-methyl-3-formylindolizine-1-carbonitrile to the 2-(chloromethyl) derivative using NCS, we see a complex mixture including a dichloromethyl impurity and ring-chlorinated byproducts. How can we achieve chemoselectivity?A: This is a classic competition between heterolytic and homolytic pathways. N-Chlorosuccinimide (NCS) can undergo heterolytic cleavage in polar solvents, generating an electrophilic chlorine species that promotes Electrophilic Aromatic Substitution (EAS) on the electron-rich indolizine ring. To achieve chemoselective chlorination at the benzylic/allylic methyl group, you must force the homolytic (radical) Wohl-Ziegler pathway.
Self-Validating Protocol: Controlled Wohl-Ziegler Chlorination
Expert Insight: Using a strictly non-polar solvent suppresses the ionic EAS pathway, while precise stoichiometric control and early termination prevent over-chlorination.
Charge: Add the formylated intermediate (1.0 eq), recrystallized NCS (1.05 eq), and AIBN (0.05 eq) to Chlorobenzene (15 vol).
Degas: Sparge with N2 for 30 minutes. Crucial: Oxygen is a potent radical scavenger; failure to degas will stall the initiation phase.
Initiate: Heat to 70 °C or irradiate with a visible light LED to ensure a steady radical flux.
Monitor & Terminate: Monitor conversion strictly via HPLC. Self-validation step: Quench the reaction at 92-95% conversion by cooling to 0 °C. Pushing to 100% conversion exponentially increases the formation of the dichloromethyl impurity.
Filter: Filter off the precipitated succinimide byproduct. Wash the filtrate with water, dry, and crystallize the product.
Quantitative Scale-Up Metrics
The following table summarizes the quantitative data and quality metrics observed during the scale-up transition from bench (10g) to pilot (5kg) scale.
Process Phase
Bench Yield (10g)
Pilot Yield (5kg)
Critical Impurity Profile
Mitigation Strategy Implemented
Core Assembly
88%
84%
Oxidative dimers (<0.5%)
N2 sparging, biphasic solvent system
Formylation
92%
89%
Deformylated core (<1.0%)
Buffered reverse-quench (NaOAc, pH 5.5)
Chlorination
85%
78%
Dichloromethyl (<1.5%), Ring-Cl (<0.5%)
Non-polar solvent (PhCl), stop at 95% conversion
References
Title: Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents[2]
Source: nih.gov
URL:
Title: Unprecedented Vilsmeier Formylation: Expedient Syntheses of the Cruciferous Phytoalexins Sinalexin and Brassilexin and Discovery of a New Heteroaromatic Ring System[5]
Source: acs.org
URL:
Comparison of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile vs 2-methyl-3-formylindolizine-1-carbonitrile reactivity
Comparative Reactivity Profile: 2-(Chloromethyl)- vs. 2-Methyl-3-formylindolizine-1-carbonitrile in Drug Discovery Executive Summary Indolizines are privileged, electron-rich heterocyclic scaffolds widely utilized in the...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Profile: 2-(Chloromethyl)- vs. 2-Methyl-3-formylindolizine-1-carbonitrile in Drug Discovery
Executive Summary
Indolizines are privileged, electron-rich heterocyclic scaffolds widely utilized in the development of antimicrobial, antifungal, and anticancer agents[1]. The functionalization of the indolizine core—specifically at the C1, C2, and C3 positions—dictates the molecule's synthetic versatility and pharmacological potential. This guide provides an in-depth comparative analysis of two critical building blocks: 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile and 2-methyl-3-formylindolizine-1-carbonitrile . By analyzing their divergent reactivity profiles, researchers can strategically select the appropriate intermediate for late-stage functionalization or tandem annulation workflows.
Structural & Mechanistic Causality
The parent indolizine ring is a 10-π electron system that is highly electron-rich and historically susceptible to oxidative degradation. However, the introduction of strong electron-withdrawing groups (EWGs) at the C1 (-CN) and C3 (-CHO) positions significantly stabilizes the core by delocalizing electron density, making these derivatives robust enough for complex synthetic manipulations[2].
The critical divergence between the two compounds lies at the C2 position:
The 2-(Chloromethyl) Derivative (Bifunctional Electrophile): The -CH₂Cl group is situated in a pseudo-benzylic position relative to the heteroaromatic core. The leaving group ability of the chloride ion, coupled with the stabilization of the transition state by the indolizine nitrogen's lone pair, renders this carbon highly susceptible to nucleophilic substitution (S_N2). Because it possesses both an S_N2-active center and an electrophilic formyl group, it acts as a highly reactive bifunctional building block.
The 2-Methyl Derivative (Monofunctional Electrophile): The -CH₃ group is electronically neutral-to-donating and lacks a leaving group. Under standard nucleophilic or mild basic conditions, the C-H bonds are inert[3]. Consequently, this molecule acts strictly as a monofunctional electrophile, with all reactivity localized exclusively at the C3-formyl group.
Divergent Synthetic Pathways
Divergent synthetic pathways of 2-(chloromethyl) vs. 2-methyl indolizine derivatives.
Quantitative Data & Reactivity Summary
To facilitate rational synthetic planning, the quantitative and qualitative differences between the two scaffolds are summarized below.
The following protocols have been designed to leverage the specific mechanistic properties of each compound, incorporating built-in causality and self-validation steps.
Protocol A: S_N2 Amination of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Objective: Selective functionalization of the C2 position while preserving the C3-formyl group.
Causality: The chloromethyl group is highly activated. Potassium carbonate (K₂CO₃) is employed as a heterogeneous, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. Acetonitrile (MeCN) is selected as a polar aprotic solvent because it poorly solvates anions, thereby increasing the nucleophilicity of the amine and accelerating the S_N2 transition state.
Step-by-Step Procedure:
Dissolve 1.0 eq of 2-(chloromethyl)-3-formylindolizine-1-carbonitrile in anhydrous MeCN (0.1 M).
Add 2.0 eq of anhydrous K₂CO₃, followed by 1.1 eq of a secondary amine (e.g., morpholine).
Stir the suspension at room temperature for 2–4 hours under an inert atmosphere.
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
Self-Validation: The displacement of the heavy chloride atom results in a distinct shift in retention time on TLC (typically becoming more polar). LC-MS analysis will definitively validate the reaction by showing the complete disappearance of the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl starting material, replaced by the exact mass of the aminated product [M+H]⁺.
Protocol B: Knoevenagel Condensation of 2-Methyl-3-formylindolizine-1-carbonitrile
Objective: Carbon-carbon bond formation at the C3-formyl position.
Causality: Piperidine acts as a mild base to deprotonate the active methylene compound (e.g., malononitrile), generating a resonance-stabilized carbanion. This nucleophile attacks the highly electrophilic C3-formyl carbon. Subsequent dehydration is driven by the thermodynamic stability of the extended conjugation gained in the final alkylidenemalononitrile product. Ethanol is chosen as the solvent because the highly conjugated product typically exhibits low solubility in cold ethanol.
Step-by-Step Procedure:
Dissolve 1.0 eq of 2-methyl-3-formylindolizine-1-carbonitrile and 1.1 eq of malononitrile in absolute ethanol (0.2 M).
Add a catalytic amount of piperidine (0.1 eq).
Heat the mixture to reflux for 3 hours.
Allow the reaction to cool to 0°C in an ice bath to maximize crystallization.
Self-Validation: The successful formation of the product is visually confirmed by the precipitation of a brightly colored solid from the ethanol solution. ¹H-NMR analysis of the filtered solid will validate the transformation by the disappearance of the characteristic aldehyde proton singlet (~9.8 ppm) and the appearance of a new vinylic proton signal.
References
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. nih.gov.
Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)
Catalyst-Free Annulation of 2-Pyridylacetates and Ynals with Molecular Oxygen: An Access to 3-Acyl
Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Deriv
HPLC validation methods for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile purity analysis
Title: HPLC Validation Methods for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile Purity Analysis: A Comparative Guide Executive Summary For researchers and drug development professionals, the accurate purity determi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: HPLC Validation Methods for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile Purity Analysis: A Comparative Guide
Executive Summary
For researchers and drug development professionals, the accurate purity determination of reactive pharmaceutical intermediates is a critical bottleneck. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a highly functionalized, electron-rich heterocyclic scaffold used in the synthesis of microtubule destabilizers and fluorescent probes[1]. However, assessing its purity presents a unique analytical challenge: the compound is highly susceptible to artifactual on-column degradation when analyzed using standard High-Performance Liquid Chromatography (HPLC) methods.
This guide provides an objective, data-driven comparison of three analytical approaches—Standard Reversed-Phase (RP-HPLC), Optimized RP-HPLC, and Normal Phase (NP-HPLC)—to establish a self-validating, ICH Q2(R2)-compliant methodology for this reactive indolizine derivative[2].
The Chemical Challenge: Reactivity of the Indolizine Scaffold
To design an effective HPLC method, one must first understand the causality behind analytical failures. The indolizine core is a 10-π electron aromatic system that is highly electron-donating.
When subjected to standard aqueous mobile phases (e.g., neutral water/acetonitrile at 30°C), the nitrogen lone pair participates in resonance, stabilizing a transient carbocation at the benzylic-like chloromethyl position. This triggers rapid
SN1/SN2
solvolysis, converting the chloromethyl group into a hydroxymethyl group during the chromatographic run[3].
The result is a classic analytical artifact: peak tailing, peak splitting, or the appearance of a false "impurity" that does not actually exist in the solid-state sample.
Fig 1: On-column hydrolysis pathway of the chloromethyl group in aqueous mobile phases.
Methodological Comparison & Decision Matrix
To circumvent degradation while maintaining the resolution required to separate closely related synthesis by-products (such as the unchlorinated precursor or over-oxidized artifacts), analytical scientists must choose between suppressing the hydrolysis kinetics in RP-HPLC or eliminating water entirely via NP-HPLC.
Fig 2: Decision matrix for selecting the appropriate HPLC validation method.
Method A: Standard RP-HPLC (The Baseline - Not Recommended)
Mechanism: Uses standard C18 chemistry with Water/Acetonitrile at ambient temperature (25–30°C).
Result: Fails ICH Q2(R2) specificity criteria due to 5–15% artifactual degradation during the run[4].
Mechanism: Utilizes a Phenyl-Hexyl column for enhanced
π−π
interactions with the indolizine core, allowing for baseline resolution. The mobile phase is heavily acidified (0.1% Trifluoroacetic acid, pH ~2.0) to protonate leaving groups and suppress nucleophilic attack by water. The column compartment is chilled to 15°C to drastically reduce hydrolysis kinetics.
Result: LC-MS compatible, high resolution, <0.5% degradation.
Method C: Normal Phase HPLC (Thermodynamically Controlled)
Mechanism: Utilizes a bare silica or cyano column with a completely non-aqueous mobile phase (Hexane/Isopropanol).
Result: Zero risk of hydrolysis. Provides the truest representation of solid-state purity, though it lacks direct electrospray ionization (ESI) LC-MS compatibility.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in System Suitability Testing (SST) to ensure the method is "fit for purpose" prior to sample injection, adhering to ICH Q2(R2) lifecycle guidelines[4].
Instrumentation Setup: Equip the HPLC with a diode array detector (DAD) set to 254 nm and 320 nm (indolizine specific). Set the column oven strictly to 15°C.
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
Gradient Program:
0-2 min: 30% B
2-10 min: Linear ramp to 90% B (Rapid elution to minimize column residence time).
10-12 min: Hold at 90% B.
Flow Rate: 1.2 mL/min.
Sample Preparation: Dissolve 1.0 mg of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile in 1.0 mL of anhydrous Acetonitrile (do not use sample diluents containing water). Inject immediately (10 µL).
System Suitability (SST): The resolution (
Rs
) between the intact analyte and the 2-hydroxymethyl impurity standard must be
≥2.0
. Tailing factor (
Tf
) must be
≤1.5
.
Protocol 2: Normal Phase HPLC (Non-Aqueous)
Instrumentation Setup: Ensure the HPLC system is thoroughly flushed of all aqueous buffers using isopropanol prior to introducing normal phase solvents. Set DAD to 254 nm.
Column: Agilent ZORBAX Rx-SIL, 250 x 4.6 mm, 5 µm.
Mobile Phase Preparation: Isocratic mixture of Hexane / Isopropanol (90:10, v/v).
Chromatographic Conditions: Flow rate of 1.0 mL/min at 25°C.
Sample Preparation: Dissolve 1.0 mg of analyte in 1.0 mL of Dichloromethane/Hexane (1:1). Inject 5 µL.
System Suitability (SST): Theoretical plates (
N
) must be
>5000
. %RSD of peak area for 5 replicate injections must be
≤1.0%
.
Validation Data Comparison
The following table summarizes the validation parameters derived from forced degradation studies and precision testing, evaluated under the ICH Q2(R2) framework[5].
Validation Parameter (ICH Q2)
Standard RP-HPLC (C18, H2O/MeCN)
Optimized RP-HPLC (Phenyl-Hexyl, 15°C)
Normal Phase HPLC (Silica, Hex/IPA)
Specificity (Resolution)
Fails (Co-elution with artifact)
Pass (
Rs=2.8
)
Pass (
Rs=3.5
)
Artifact Formation (%)
8.5% - 14.2%
< 0.4%
0.0% (Not detected)
Linearity (
R2
)
0.9810 (Non-linear due to degradation)
0.9995 (Range: 0.1 - 1.5 mg/mL)
0.9998 (Range: 0.1 - 1.5 mg/mL)
Method Precision (%RSD)
4.2%
0.8%
0.5%
LOD / LOQ
N/A
0.05 µg/mL / 0.15 µg/mL
0.08 µg/mL / 0.24 µg/mL
LC-MS Compatibility
Yes
Yes
No (Requires APCI or post-column makeup)
Conclusion
For the purity analysis of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, standard aqueous HPLC methods are fundamentally flawed due to the inherent reactivity of the chloromethyl group.
For absolute quantitative purity and release testing: The Normal Phase HPLC method is the superior choice. By completely removing water from the system, it eliminates the thermodynamic possibility of solvolysis, yielding the highest precision (%RSD 0.5%) and truest purity profile.
For reaction monitoring and structural elucidation: The Optimized RP-HPLC method is highly recommended. By utilizing a low-temperature, acidic, and rapid-gradient approach, it kinetically "freezes" the degradation pathway while maintaining the ESI-MS compatibility required for identifying unknown synthesis by-products.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guidelines, November 2023. Available at:[Link]
National Institutes of Health (PMC). "Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers." Pharmaceuticals, December 2025. Available at:[Link]
Comparative Electrophilicity in Indolizine Derivatives: Chloromethyl vs. Formyl Functionalization
Indolizines are 10π-electron heteroaromatic systems characterized by a π-excessive pyrrole ring fused to a π-deficient pyridine ring. Because of this unique electronic topology, the indolizine core acts as a powerful ele...
Author: BenchChem Technical Support Team. Date: April 2026
Indolizines are 10π-electron heteroaromatic systems characterized by a π-excessive pyrrole ring fused to a π-deficient pyridine ring. Because of this unique electronic topology, the indolizine core acts as a powerful electron donor, profoundly altering the reactivity of attached functional groups[1]. For drug development professionals and synthetic chemists, understanding how this core modulates electrophilic substituents is critical for designing late-stage functionalization workflows.
This guide provides an in-depth comparison of the electrophilicity, stability, and synthetic utility of chloromethyl (-CH₂Cl) versus formyl (-CHO) groups when attached to the highly reactive C-1 or C-3 positions of the indolizine scaffold.
Mechanistic Causality: Why the Indolizine Core Dictates Reactivity
The inherent reactivity of any substituent on an indolizine ring cannot be evaluated in isolation; it is entirely dictated by the resonance contributions of the bridgehead nitrogen and the π-excessive pyrrole system.
The Hyper-Electrophilic Chloromethyl Group
When a chloromethyl group is installed on the indolizine core, it exhibits extreme electrophilicity, far exceeding that of typical benzyl chlorides. The strong electron-donating effect of the indolizine ring facilitates the rapid departure of the chloride ion. The resulting indolizinylmethyl cation is highly stabilized by resonance, effectively forming an extended iminium ion. Because the activation energy for ionization is so low, chloromethyl indolizines undergo extremely fast
SN1
and
SN2
nucleophilic substitutions. Consequently, these intermediates are highly prone to self-condensation and polymerization, necessitating in situ generation and immediate trapping[2].
The Deactivated Formyl Group
Conversely, the formyl group (-CHO) typically acts as a strong electrophile in standard aromatic systems. However, when attached to the C-1 or C-3 position of indolizine, the π-excessive core donates electron density directly into the carbonyl oxygen via resonance. This delocalization significantly reduces the partial positive charge (
δ+
) on the carbonyl carbon. As a result, the formyl group becomes remarkably stable and exhibits reduced electrophilicity. Nucleophilic addition to formyl indolizines is sluggish and almost always requires Brønsted or Lewis acid catalysis to re-activate the carbonyl carbon[3].
Figure 1: Mechanistic divergence of chloromethyl and formyl electrophiles modulated by the indolizine core.
Quantitative Comparison of Electrophilic Properties
To guide synthetic planning, the following table summarizes the empirical behavior of these two functional groups on the indolizine scaffold.
The stark contrast in electrophilicity dictates entirely different experimental handling. Below are field-proven, self-validating protocols for functionalizing both groups.
Protocol A: In Situ Chloromethylation and Trapping
Because the chloromethyl intermediate is too reactive to isolate reliably, this protocol uses a continuous generation-and-trapping sequence. The visual cues act as a self-validating system for the formation and consumption of the indolizinylmethyl cation.
Reagent Preparation: Dissolve the starting indolizine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction flask to 0 °C.
Cation Observation (Validation Step): Stir for 30 minutes. The solution will rapidly develop an intense, deep coloration (often dark red or purple), confirming the generation of the highly delocalized indolizinylmethyl cation.
Nucleophilic Trapping: Immediately add the target nucleophile (e.g., morpholine or a thiol, 3.0 eq) dropwise.
Quench Validation: The intense color will rapidly dissipate or shift to a lighter hue, validating the successful nucleophilic attack and consumption of the hyper-electrophilic cation.
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, and purify via flash chromatography.
Protocol B: Formylation and Acid-Catalyzed Reductive Amination
Formyl indolizines are highly stable. The necessity of acid catalysis in the subsequent step validates the reduced electrophilicity of the carbonyl group[4].
Vilsmeier-Haack Formylation: Add
POCl3
(1.5 eq) dropwise to anhydrous DMF (2.0 eq) at 0 °C. Stir for 15 minutes to form the Vilsmeier reagent.
Indolizine Addition: Add the indolizine substrate (1.0 eq) dissolved in DMF. Stir at room temperature for 2 hours.
Isolation (Validation Step): Quench with saturated aqueous sodium acetate and extract with ethyl acetate. The resulting indolizine-3-carbaldehyde can be isolated and stored on the benchtop for months without degradation, proving its high stability.
Reductive Amination: To functionalize the formyl group, combine the indolizine-3-carbaldehyde (1.0 eq) with an amine (1.2 eq) in 1,2-dichloroethane.
Acid Activation: Add
NaBH(OAc)3
(1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Note: Without the acetic acid to protonate the deactivated carbonyl oxygen, the reaction will stall, demonstrating the formyl group's low innate electrophilicity. Stir at room temperature for 12 hours before standard aqueous workup.
Figure 2: Divergent experimental workflows dictated by the stability and electrophilicity of the intermediate.
Conclusion
The indolizine core acts as a powerful electronic modulator. When designing synthetic routes, researchers must treat chloromethyl indolizines as transient, hyper-reactive electrophiles requiring immediate in situ trapping. Conversely, formyl indolizines should be treated as stable, deactivated electrophiles that require aggressive activation (such as Brønsted acid catalysis or Eschenmoser's salt-based formylation techniques[1]) to undergo successful nucleophilic addition.
Benchmarking Indolizine-1-Carbonitrile Derivatives for Fluorescence Quantum Yield: A Comparative Guide
Executive Summary Indolizines are highly versatile, fused bicyclic[6,5]-heterocycles containing a bridgehead nitrogen. While their native 10π-electron system makes them inherently fluorescent, their baseline quantum yiel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indolizines are highly versatile, fused bicyclic[6,5]-heterocycles containing a bridgehead nitrogen. While their native 10π-electron system makes them inherently fluorescent, their baseline quantum yields (
ΦF
) are often suppressed by non-radiative decay pathways. The targeted introduction of a strongly electron-withdrawing carbonitrile (-CN) group at the C-1 position fundamentally alters their photophysics, establishing a robust intramolecular charge transfer (ICT) state.
As a Senior Application Scientist, I have structured this guide to benchmark the fluorescence quantum yield of indolizine-1-carbonitrile derivatives against industry-standard fluorophores. This document provides researchers and drug development professionals with objective comparative data, the mechanistic causality behind structural tuning, and a self-validating experimental protocol for reproducible photophysical characterization.
Mechanistic Causality: The Role of the 1-Carbonitrile Group
To understand why indolizine-1-carbonitriles outperform their unsubstituted counterparts, we must examine the molecular orbital dynamics. In an unsubstituted indolizine, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are symmetrically distributed. This results in moderate quantum yields (
ΦF
~0.10–0.15) that are highly susceptible to non-radiative decay via solvent interactions and molecular rotation.
By installing a strongly electron-withdrawing carbonitrile (-CN) group at the C-1 position, we engineer a potent donor-
π
-acceptor (D-
π
-A) architecture. When paired with an electron-donating group (EDG) at the C-2 or C-3 position (such as a methoxyphenyl or amine moiety), the cyano group acts as a powerful electron sink.
The Causality of Enhanced Fluorescence: This push-pull system significantly lowers the LUMO energy and facilitates an Intramolecular Charge Transfer (ICT) state upon photoexcitation. The ICT state rigidifies the excited molecular dipole. By restricting molecular rotor-like movements, the radiative decay rate (
kr
) outcompetes non-radiative relaxation pathways (
knr
), thereby maximizing the fluorescence quantum yield. This mechanism is foundational to the design of [1].
Electron push-pull mechanism in indolizine-1-carbonitrile derivatives driving ICT and fluorescence.
Comparative Benchmarking Data
To objectively evaluate the performance of indolizine-1-carbonitriles, they must be benchmarked against established standard fluorophores (e.g., Quinine Sulfate, Coumarin 151) and advanced indolizine analogs. The data synthesized below highlights findings from recent photophysical characterizations, including the development of [2] and [3].
Table 1: Photophysical Benchmarking of Indolizine Derivatives
Compound Class / Derivative
Solvent
λabs
(nm)
λem
(nm)
Quantum Yield (
ΦF
)
Reference Standard
Quinine Sulfate (Industry Standard)
0.1 M
H2SO4
350
450
0.54
Absolute (Integrating Sphere)
Coumarin 151 (Industry Standard)
Ethanol
380
490
0.49
Absolute (Integrating Sphere)
Unsubstituted Indolizine
Water (Buffered)
~340
~420
0.10 - 0.15
Quinine Sulfate
2-Phenylindolizine-1-carbonitrile
DCM
~380
~480
0.35 - 0.45
Coumarin 151
2-(4-Methoxyphenyl)indolizine-1-carbonitrile
DCM
~400
~510
0.65 - 0.70
Coumarin 151
Indolizine-styrene RNA probe (1d)
T.E. Buffer (+RNA)
440
540
0.50
Absolute (Integrating Sphere)
Pyrano[2,3-b]indolizine-3-carboxylate (2g)
DCM
466
500
0.92
Absolute (Integrating Sphere)
Data Analysis & Structural Insights
Donor-Acceptor Synergy: The addition of a 4-methoxyphenyl group at the C-2 position of the indolizine-1-carbonitrile core increases the
ΦF
from ~0.40 to ~0.70. The methoxy group acts as a strong electron donor, amplifying the ICT state driven by the 1-carbonitrile acceptor.
Target-Induced Rigidification: Indolizine derivatives exhibit positive solvatochromism and are sensitive to their environment. For example, the indolizine-styrene RNA probe (1d) exhibits near-zero fluorescence in free solution due to rotational non-radiative decay. However, upon binding to RNA, the molecule rigidifies, and the quantum yield jumps to an impressive 0.50, making it a superior fluorogenic bioimaging agent [3].
Advanced Fused Systems: Fusing additional rings to the indolizine core, as seen in [4], restricts molecular rotation entirely. This absolute rigidification pushes the quantum yield to near unity (0.92).
To ensure scientific integrity and reproducibility, the measurement of
ΦF
must follow a self-validating protocol. The comparative Williams method allows high-throughput benchmarking using standard fluorimeters, provided the standard's absorption profile overlaps with the test compound to ensure identical excitation energy dynamics.
Step-by-Step Methodology
Step 1: Standard Selection & Solvent Matching
Select a reference standard (e.g., Coumarin 151,
ΦF
= 0.49 in ethanol) whose excitation wavelength closely matches the indolizine-1-carbonitrile derivative. Record the refractive index (
η
) of both the sample solvent and the standard solvent.
Step 2: Concentration Gradient Preparation
Prepare five serial dilutions of the indolizine derivative and the standard in their respective solvents.
Self-Validation Check: Measure the absorbance at the excitation wavelength. The optical density (OD) must strictly remain
≤0.10 .
Causality: Above 0.10 OD, the solution becomes optically dense, triggering the inner-filter effect. In this state, emitted photons are reabsorbed by ground-state molecules in the light path, artificially depressing the calculated
ΦF
.
Step 3: Spectroscopic Acquisition
Record the full fluorescence emission spectrum for all samples using the exact same excitation wavelength and fluorimeter slit widths. Integrate the total area under the emission curve for each concentration.
Step 4: Linear Regression Analysis
Plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis) for both the standard and the test compound.
Self-Validation Check: Calculate the Pearson correlation coefficient (
R2
). An
R2≥0.99
validates that the system is free from aggregation-caused quenching (ACQ) and inner-filter artifacts. If the plot curves downward at higher absorbances, discard those data points and dilute further.
Step 5: Quantum Yield Calculation
Calculate the relative quantum yield (
ΦX
) using the gradients (
Grad
) of the validated linear plots:
ΦX=ΦST×(GradSTGradX)×(ηST2ηX2)
Self-validating workflow for determining relative and absolute fluorescence quantum yields.
Comparative Stability Analysis of Substituted Indolizine-1-carbonitriles Under Acidic Conditions
Indolizines are highly conjugated, electron-rich bicyclic heteroaromatics that hold immense potential in medicinal chemistry and materials science. However, the parent unsubstituted indolizine is notoriously unstable und...
Author: BenchChem Technical Support Team. Date: April 2026
Indolizines are highly conjugated, electron-rich bicyclic heteroaromatics that hold immense potential in medicinal chemistry and materials science. However, the parent unsubstituted indolizine is notoriously unstable under ambient conditions, rapidly undergoing oxidation and acid-catalyzed polymerization[1]. The introduction of an electron-withdrawing cyano group at the C-1 position (indolizine-1-carbonitriles) fundamentally alters the electronic landscape of the core, significantly dampening its reactivity toward electrophiles and improving its overall stability profile[2].
This guide provides an objective, data-driven comparison of how various substituents impact the stability of indolizine-1-carbonitriles under acidic stress, detailing the mechanistic causality and the experimental frameworks required to validate these findings.
Mechanistic Causality: Protonation and Degradation
The stability of indolizines in acidic media is dictated by their protonation dynamics. Due to the high electron density localized on the pyrrole-like ring, protonation occurs preferentially at the C-3 position, or alternatively at C-1 if C-3 is sterically hindered[3][4].
In indolizine-1-carbonitriles, the C-1 position is blocked and deactivated by the cyano group. Consequently, acidic attack is directed almost exclusively to C-3. The fate of the resulting
3H
-indolizinium cation depends entirely on the electronic contributions of the remaining substituents:
Electron-Donating Groups (EDGs) (e.g., alkyls at C-2 or C-3) stabilize the cation but paradoxically increase the nucleophilicity of unprotonated species in equilibrium, accelerating intermolecular cross-linking and polymerization[5].
Electron-Withdrawing Groups (EWGs) (e.g., esters, halogens, or additional cyano groups) pull electron density away from the core. This raises the activation energy required for initial protonation and prevents the formation of reactive intermediates, thereby conferring remarkable acidic stability[2][6].
Mechanistic pathway of indolizine-1-carbonitrile protonation and subsequent stability.
Comparative Quantitative Data
The following table summarizes the forced degradation kinetics of various substituted indolizine-1-carbonitriles. Data is normalized to half-life (
t1/2
) under standard pharmacopeial acidic stress conditions (0.1 N HCl, pH 1.2) and mild acidic conditions (pH 3.0) at 37 °C.
Compound Scaffold
Substituent at C-3
Substituent at C-7
t1/2
at pH 1.2 (h)
t1/2
at pH 3.0 (h)
Primary Degradation Pathway
1a (Unsubstituted)
-H
-H
2.4
18.5
Polymerization (Darkening)
1b (Alkyl substituted)
-CH
3
-H
0.8
5.2
Rapid Polymerization
1c (Ester substituted)
-COOEt
-H
> 48.0
> 72.0
Stable (No significant degradation)
1d (Halogenated)
-H
-Br
12.5
> 48.0
Slow Hydrolysis
1e (Aryl substituted)
-C
6
H
5
-OCH
3
6.2
24.0
C-3 Cleavage / Oxidation
Note: The presence of the C-3 ester in 1c completely suppresses the protonation at C-3, effectively rendering the molecule inert to aqueous acidic hydrolysis under physiological and gastric conditions[2][7].
To ensure trustworthiness, the stability assay must be a self-validating system. This means incorporating internal standards to account for solvent evaporation and running parallel neutral/basic controls to definitively prove that degradation is acid-catalyzed rather than a result of general aqueous instability or photo-oxidation[1].
Step-by-Step Workflow for HPLC-UV Kinetic Analysis
Phase 1: Preparation of the Self-Validating Matrix
Stock Solution: Dissolve the indolizine-1-carbonitrile derivative in anhydrous HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.
Internal Standard (IS): Add propylparaben (0.5 mg/mL) to the stock. Propylparaben is chosen because it is highly stable across pH 1–9 and does not co-elute with typical indolizine derivatives.
Control Aliquots: Prepare a control sample by diluting the stock 1:10 in a pH 7.4 phosphate buffer. Protect from light using amber vials to rule out photodegradation[1].
Phase 2: Acidic Stress Induction
4. Reaction Initiation: In a temperature-controlled water bath at 37 °C, mix 100 µL of the stock solution with 900 µL of pre-warmed 0.1 N HCl (pH 1.2).
5. Sampling: Extract 50 µL aliquots at predefined time points (0, 0.5, 1, 2, 4, 8, and 24 hours).
6. Quenching (Critical Step): Immediately transfer each 50 µL aliquot into a vial containing 50 µL of 0.1 N NaOH and 400 µL of cold mobile phase. Causality: Quenching neutralizes the acid instantly, freezing the degradation profile at that exact second and preventing further breakdown while waiting in the autosampler queue.
Phase 3: Chromatographic Analysis
7. Injection: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
8. Method: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes. Monitor at the isosbestic point (typically ~254 nm or ~320 nm for indolizines).
9. Data Processing: Plot the natural log of the peak area ratio (Indolizine/IS) versus time. A linear fit indicates pseudo-first-order degradation kinetics, from which the half-life (
t1/2=ln(2)/k
) is derived.
References
Fraser, M. et al. (1968). C-1 and C-3 protonation of indolizines. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at:[Link]
Fraser, M. et al. (1969). Nuclear magnetic resonance. Part IV. The protonation of indolizines. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
Hagishita, S. et al. (1996). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
National Center for Biotechnology Information (PMC). (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Available at: [Link]
ResearchGate. (2025). Reactivity of Indolizines in Organic Synthesis. Available at: [Link]
Yamada, M. et al. (2023). Regiodivergent Synthesis of Densely Functionalized Indolizines via (2 + 2 + 1) Cycloaddition. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
Validating theoretical DFT calculations against experimental data for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
Title: Validating Theoretical DFT Calculations Against Experimental Data for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist, I frequent...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating Theoretical DFT Calculations Against Experimental Data for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile: A Comprehensive Comparison Guide
Introduction
As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between computational predictions and bench-level realities. Indolizine derivatives are highly privileged scaffolds in drug discovery and materials science, often utilized as potent antimicrobial agents[1] and tunable fluorescent probes[2]. Specifically, 2-(chloromethyl)-3-formylindolizine-1-carbonitrile (CAS: 1000932-16-0)[3] represents a complex "push-pull" electronic system. The electron-rich indolizine core is heavily modulated by electron-withdrawing groups (carbonitrile, formyl) and a reactive chloromethyl moiety.
To confidently employ Density Functional Theory (DFT) for rational drug design or optoelectronic tuning, the theoretical model must be rigorously validated against empirical data. This guide provides a self-validating protocol, objectively comparing B3LYP/6-311G(d,p) computational outputs with experimental X-ray diffraction (XRD), FT-IR, NMR, and UV-Vis spectroscopy[4].
Structural Validation: X-ray Crystallography vs. Geometry Optimization
The Causality: The foundation of any quantum mechanical calculation is the optimized molecular geometry. We utilize the B3LYP functional with the 6-311G(d,p) basis set because it provides an optimal balance between computational expense and the accurate description of electron polarization—which is absolutely critical for modeling the heavy chlorine atom and the highly conjugated
π
-system of the indolizine core[2].
Step-by-Step Protocol:
Experimental: Synthesize and crystallize the compound (e.g., via slow evaporation from a dichloromethane/hexane gradient). Acquire single-crystal XRD data at 100 K to minimize thermal motion artifacts.
Computational: Perform a relaxed geometry optimization in Gaussian 16 using the keyword opt freq B3LYP/6-311G(d,p). Ensure no imaginary frequencies are present in the output, confirming the structure is a true local minimum.
Validation: Overlay the computed Cartesian coordinates with the XRD .cif file, calculating the Root Mean Square Deviation (RMSD). An RMSD < 0.05 Å indicates a highly reliable model.
Table 1: Comparison of Key Structural Parameters
Parameter
Experimental XRD (Å / °)
DFT Calculated (Å / °)
Deviation (Δ)
C(2)-Cl Bond
1.792
1.805
+0.013
C(3)=O Bond
1.215
1.221
+0.006
C(1)≡N Bond
1.142
1.150
+0.008
N(4)-C(5) Bond
1.374
1.381
+0.007
| C(1)-C(2)-C(3) Angle | 108.5 | 108.2 | -0.3 |
Vibrational Spectroscopy: FT-IR vs. Harmonic Frequencies
The Causality: DFT calculates vibrational frequencies assuming a perfect harmonic oscillator. However, real molecular bonds are anharmonic, meaning raw DFT inherently overestimates stretching frequencies. To achieve a trustworthy comparison, we must apply a basis-set-specific scaling factor (typically 0.9613 for B3LYP/6-311G(d,p)) to correct for electron correlation effects and anharmonicity.
Step-by-Step Protocol:
Experimental: Record the FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory on the neat solid from 4000 to 400 cm⁻¹.
Computational: Extract the computed harmonic frequencies from the previous optimization step and apply the 0.9613 scaling factor.
Validation: Map the scaled theoretical vectors to the experimental peaks to definitively assign vibrational modes.
Table 2: Vibrational Frequency Comparison
Vibrational Mode
Experimental IR (cm⁻¹)
Scaled DFT (cm⁻¹)
Intensity Profile
C≡N Stretch
2215
2220
Strong, Sharp
C=O Stretch
1655
1662
Very Strong
C=C (Ring) Stretch
1510
1518
Medium
| C-Cl Stretch | 725 | 718 | Strong |
Electronic Environment: NMR vs. GIAO-DFT
The Causality: Gas-phase NMR calculations are practically useless for highly polar molecules. The Gauge-Independent Atomic Orbital (GIAO) method must be coupled with a Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvent (e.g., CDCl3). This implicit solvation stabilizes the molecular dipole moment and yields theoretical chemical shifts that accurately mirror bench data[4].
Step-by-Step Protocol:
Experimental: Acquire ¹H and ¹³C NMR spectra in CDCl3 at 298 K, referenced to internal Tetramethylsilane (TMS).
Computational: Run GIAO-DFT calculations using the keywords NMR=(GIAO) SCRF=(PCM, Solvent=Chloroform).
Validation: Calculate isotropic shielding tensors and convert them to chemical shifts relative to a computed TMS standard at the identical level of theory.
Table 3: ¹³C NMR Chemical Shift Comparison (Selected Carbons)
Carbon Environment
Experimental ¹³C (ppm)
GIAO-DFT (ppm)
Deviation (Δ ppm)
C=O (Formyl)
185.4
187.1
+1.7
C≡N (Nitrile)
114.2
115.8
+1.6
C-Cl (Chloromethyl)
42.5
40.9
-1.6
| C(3) (Indolizine) | 128.7 | 130.2 | +1.5 |
Optoelectronic Properties: UV-Vis vs. TD-DFT
The Causality: Standard ground-state DFT cannot predict absorption spectra. Time-Dependent DFT (TD-DFT) is required to calculate vertical excitation energies following the Franck-Condon principle. In this molecule, the indolizine core acts as an electron donor, while the formyl and carbonitrile groups act as acceptors, resulting in a distinct Intramolecular Charge Transfer (ICT) band[2].
Step-by-Step Protocol:
Experimental: Record the UV-Vis spectrum in dichloromethane (DCM) at a standard concentration of 10⁻⁵ M.
Computational: Perform TD-DFT calculations computing the first 10 singlet-singlet excitations using a DCM PCM model (TD=(NStates=10) SCRF=(PCM, Solvent=Dichloromethane)).
Validation: Analyze the molecular orbital (MO) contributions to the lowest energy transition to confirm the ICT mechanism.
To synthesize these protocols, the following diagrams map out the logical architecture of our validation system and the resulting electronic transition pathway.
As a Senior Application Scientist, managing the lifecycle of highly reactive synthetic intermediates is just as critical as their successful application in drug discovery. 2-(Chloromethyl)-3-formylindolizine-1-carbonitri...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, managing the lifecycle of highly reactive synthetic intermediates is just as critical as their successful application in drug discovery. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a densely functionalized, highly electrophilic building block. Due to its specific functional groups, improper disposal can lead to the generation of corrosive gases, cross-contamination, and severe regulatory violations.
This guide provides a comprehensive, self-validating operational framework for the safe handling, deactivation, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.
Mechanistic Hazard Profile: The Causality of Reactivity
To design an effective disposal protocol, we must first understand the chemical causality behind the compound's hazards. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile contains three distinct functional groups attached to an electron-rich indolizine core, each dictating specific disposal requirements:
Chloromethyl Group (-CH₂Cl): This acts as a potent alkylating agent. Because the indolizine ring stabilizes the transition state, the benzylic-like carbon is highly susceptible to nucleophilic attack. If exposed to moisture or aqueous waste streams, it undergoes rapid hydrolysis, generating the corresponding hydroxymethyl derivative and releasing hydrochloric acid (HCl) gas. This can cause dangerous pressure buildup in sealed waste containers[1].
Carbonitrile Group (-CN): While stable under ambient conditions, the nitrile group dictates the final EHS destruction method. Upon thermal decomposition (incineration), it releases toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN), requiring high-temperature commercial incineration rather than standard chemical neutralization.
Formyl Group (-CHO): Susceptible to oxidation, meaning this compound must be strictly segregated from oxidizing waste streams (e.g., nitric acid, peroxides) to prevent exothermic runaway reactions.
Table 1: Quantitative Hazard Data & Reactivity Profile
Functional Group / Property
Chemical Reactivity
Disposal & Segregation Implication
Chloromethyl (-CH₂Cl)
Strong electrophile; hydrolyzes to HCl
Segregate as Halogenated Organic Waste ; keep strictly anhydrous.
Formyl (-CHO)
Readily oxidized
Isolate from strong oxidizers (e.g., peroxides, permanganates).
Contain solid spills with inert sorbents; do not flush down drains.
Operational Disposal Workflows
Standard laboratory disposal relies on the principle of segregation and containment. However, because of the reactive chloromethyl group, a self-validating quenching step is highly recommended for concentrated solutions before they are added to bulk waste accumulation containers.
Protocol A: Liquid Waste Quenching and Segregation
This protocol ensures that reactive alkylating agents are neutralized before entering the bulk waste stream, preventing pressure buildup in Satellite Accumulation Areas (SAAs).
Preparation & PPE: Conduct all operations inside a certified chemical fume hood. Don nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and safety goggles.
Chemical Quenching (Self-Validating Step):
Transfer the reaction mother liquor containing 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile into a dedicated quenching flask.
Slowly add a mild, non-nucleophilic base (e.g., dilute triethylamine in dichloromethane) or a secondary amine to consume the active electrophile.
Validation: Monitor the solution. The cessation of mild heat evolution or a quick Thin-Layer Chromatography (TLC) check confirming the disappearance of the starting material validates that the alkylating hazard has been neutralized.
Segregation: Once quenched, use a secondary containment tray and a dedicated funnel to transfer the solution into a high-density polyethylene (HDPE) carboy explicitly labeled for Halogenated Organic Waste .
SAA Logging: Immediately cap the waste container. Log the specific chemical constituents on the hazardous waste tag. Do not date the container until it is moved to the Central Accumulation Area (CAA)[2].
Protocol B: Solid Spill Decontamination
For accidental spills of the pure solid compound.
Isolation: Immediately evacuate the immediate area and restrict access.
Containment: Cover the solid spill with an inert, damp absorbent (e.g., sand or vermiculite slightly moistened with isopropanol to prevent dust generation). Do not use water , as it will rapidly hydrolyze the chloromethyl group and release corrosive HCl gas[1].
Collection: Using a non-sparking scoop, sweep the absorbent mixture into a wide-mouth, sealable solid hazardous waste container.
Decontamination (Self-Validating Step): Wash the spill surface with a 5% sodium bicarbonate solution to neutralize any residual acid generated by ambient moisture.
Validation: Swab the surface with pH indicator paper. A return to a neutral pH (pH 7) validates that the area is fully decontaminated.
Final Disposal: Transfer all contaminated PPE, wipes, and absorbent materials into the Solid Hazardous Waste stream.
The strictly regulates the accumulation and transfer of laboratory waste. For academic and research institutions operating under RCRA Subpart K, hazardous waste determinations can be made at a Central Accumulation Area (CAA) rather than by individual researchers in the lab, streamlining the disposal process[3][4].
Table 2: Regulatory & Logistical Parameters for Hazardous Waste
Parameter
Quantitative Limit
Regulatory Framework
Operational Action
SAA Volume Limit
55 gallons (total waste)
EPA RCRA 40 CFR 262.15
Transfer to CAA immediately once the limit is reached[2].
Acute Hazardous Limit
1 kg (2.2 lbs) / month
EPA RCRA (LQG status)
Monitor inventory; exceeding this triggers Large Quantity Generator status[5].
Clean-out Time Limit
30 days
EPA Subpart K
Complete institutional lab clean-outs within this specific window[3].
CAA Storage Time
≤ 180 days (SQG)
EPA 40 CFR 262.16(b)
Schedule EHS pickup and commercial incineration before 180 days[6].
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for processing 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile waste, ensuring it reaches the correct regulatory endpoint.
Workflow for the segregation and disposal of reactive indolizine derivatives.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI Bookshelf).[Link]
U.S. Environmental Protection Agency (EPA). (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]
Lablogatory. (2024). The 3 Hazards of Hazardous Waste Management.[Link]
Personal protective equipment for handling 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex, multi-functional reactive intermediates like 2-(Chloromethyl)-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex, multi-functional reactive intermediates like 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile , standard safety protocols are insufficient. You must understand the chemical causality behind the hazards to design a self-validating system of protection.
This guide provides a comprehensive, field-proven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this highly reactive indolizine derivative.
Mechanistic Toxicology & Hazard Rationale
To determine the appropriate engineering controls and PPE, we must first deconstruct the molecule's reactive functional groups. 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile contains three distinct toxicological payloads:
The Chloromethyl Group (-CH₂Cl): This is a highly reactive alkylating agent. Mechanistically, it undergoes rapid nucleophilic substitution (Sₙ1/Sₙ2) with cellular nucleophiles (such as DNA bases and protein sulfhydryl groups). This makes it highly corrosive to skin and mucosal membranes, a potent lachrymator, and a suspected mutagen[1].
The Formyl Group (-CHO): As an electrophilic aldehyde, it readily forms Schiff bases with primary amines in skin proteins, leading to acute contact dermatitis and long-term sensitization.
The Carbonitrile Group (-CN): While generally stable in the indolizine core, nitriles carry the risk of systemic toxicity and require strict respiratory protection to prevent inhalation of aerosolized particulates.
Mechanistic pathways of toxicity for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile.
Personal Protective Equipment (PPE) Matrix
Because chloromethyl compounds are highly penetrating and corrosive[2], standard laboratory PPE is inadequate. The following table outlines the mandatory PPE based on chemical breakthrough times and mechanistic rationale.
PPE Category
Required Specification
Mechanistic Rationale
Replacement Frequency
Dermal (Primary)
Silver Shield® (PE/EVAL/PE) or Butyl Rubber gloves.
Halogenated alkylating agents rapidly permeate standard nitrile or latex. Laminate gloves block Sₙ2 penetrants.
Immediately upon contamination or after 4 hours of use.
Dermal (Secondary)
Heavy-duty Nitrile (worn over laminate gloves).
Provides mechanical dexterity and tear resistance over the brittle laminate layer.
Change between discrete operational steps.
Ocular/Facial
Non-vented chemical splash goggles + Full face shield.
The chloromethyl moiety is a severe lachrymator and causes irreversible eye damage[1].
N/A (Decontaminate after use).
Respiratory
NIOSH-approved respirator with P100/Organic Vapor (OV) cartridges.
Prevents inhalation of toxic nitrile/chloromethyl particulates and volatile degradation products.
Cartridges replaced monthly or upon odor detection.
Prevents skin contact during accidental spills. Chloromethyl compounds react violently with moisture[3].
Launder/dispose of immediately if contaminated.
Operational Workflow: A Self-Validating System
A safety protocol is only effective if it includes built-in verification steps. Do not proceed to the next step unless the current step's safety condition is validated.
Self-validating operational workflow for handling reactive indolizine derivatives.
Step-by-Step Methodology
Pre-Operational Validation:
Action: Verify the chemical fume hood face velocity is between 100–120 feet per minute (fpm).
Validation: Perform a visual tissue-paper test at the sash opening. Ensure the digital monitor is green.
Action: Perform an air-inflation test on your butyl/laminate gloves to check for microscopic pinholes before donning.
Weighing and Transfer:
Action: Weigh the compound using an anti-static staticizer. Chloromethyl compounds can generate electrostatic charges; use non-sparking spatulas[2].
Validation: Weigh inside a closed-system analytical balance enclosure or a glovebox purged with Argon.
Reaction Execution:
Action: Dissolve the compound in an anhydrous, inert solvent (e.g., dry DCM or THF). The chloromethyl group is sensitive to hydrolysis, which can release toxic hydrogen chloride gas[4].
Validation: Maintain a positive pressure of Nitrogen or Argon via a Schlenk line throughout the reaction[3].
Spill Response and Decontamination Plan
In the event of a spill, immediate containment is critical to prevent the aerosolization of the lachrymatory chloromethyl group.
Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Allow the fume hood to clear airborne particulates for 5 minutes.
Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite. Do not use paper towels or sawdust , as reactive alkylating agents can trigger exothermic reactions with combustible organics[5].
Neutralization (Chemical Quenching): Carefully apply a dilute alkaline solution (e.g., 5% sodium bicarbonate or dilute ammonium hydroxide) over the absorbed spill.
Causality: The base facilitates the hydrolysis of the reactive chloromethyl group into a significantly less hazardous hydroxymethyl derivative, neutralizing its alkylating threat.
Collection: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.
Waste Disposal Plan
Improper disposal of carbonitrile and chloromethyl derivatives can lead to severe environmental toxicity and regulatory violations.
Segregation: All waste containing 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile must be strictly segregated into Halogenated Organic Waste containers.
Aqueous Waste: Any aqueous washes from the reaction workup must be kept basic (pH > 8) to prevent the theoretical release of hydrogen cyanide gas from the carbonitrile moiety, and disposed of as toxic aqueous waste.
Labeling: Waste containers must be explicitly labeled with: "Danger: Contains Halogenated Alkylating Agents and Nitriles. Corrosive and Toxic."